1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dimethylbenzimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-7H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGURHMTNSNBQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=CC=CC=C21)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473829 | |
| Record name | 1,3-Dimethyl-1H-benzimidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7181-87-5 | |
| Record name | 7181-87-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-1H-benzimidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide
CAS Number: 7181-87-5
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, a versatile organic salt that serves as a precursor to N-heterocyclic carbenes (NHCs) used in catalysis. This guide covers its chemical properties, synthesis, and applications, with a focus on its role in facilitating significant organic reactions. While direct biological data for this specific compound is limited, this paper also discusses the broader toxicological and antimicrobial context of related benzimidazolium salts.
Core Chemical and Physical Properties
This compound is a solid, non-combustible organic salt.[1] It is primarily utilized as a catalyst precursor in various chemical transformations.[1]
| Property | Value | Reference |
| CAS Number | 7181-87-5 | [1] |
| Molecular Formula | C₉H₁₁IN₂ | [1] |
| Molecular Weight | 274.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 137-142 °C | [1] |
| InChI Key | RQGURHMTNSNBQX-UHFFFAOYSA-M | [1] |
| SMILES | [I-].Cn1c--INVALID-LINK--c2ccccc12 | [1] |
Spectroscopic Characterization Data
Experimental Protocols
Synthesis of this compound
A general and reliable procedure for the synthesis of this compound involves the dialkylation of benzimidazole.[2]
Materials:
-
1H-benzo[d]imidazole (1 g, 8.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.18 g, 8.5 mmol)
-
Iodomethane (CH₃I) (2.1 mL, 33 mmol)
-
Acetonitrile (CH₃CN) (15 mL)
-
Petroleum ether (PE)
Procedure:
-
To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole, potassium carbonate, iodomethane, and acetonitrile in the specified amounts.
-
Seal the reaction tube, and then evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Place the sealed tube in a preheated oil bath at 83°C.
-
Stir the reaction mixture vigorously for 18 hours.
-
After the reaction is complete, filter the hot mixture rapidly to remove insoluble materials. Note that the product may begin to precipitate immediately.
-
Transfer the filtrate to an ice water bath to induce further crystallization.
-
Collect the resulting white crystals by filtration.
-
Wash the collected crystals with petroleum ether.
-
Dry the final product under reduced pressure.
Expected Yield: Approximately 1.3 g (56%).[2]
Caption: Workflow for the synthesis of the target compound.
Applications in Catalysis
This compound is a well-established precursor for the in-situ generation of N-heterocyclic carbenes (NHCs). These NHCs are potent organocatalysts for a variety of chemical transformations, including:
-
Domino ring-opening redox amidation Knoevenagel condensation[2]
-
Intramolecular stereoselective protonation[2]
-
Grignard allylic substitution[2]
-
Acylation of alcohols[2]
-
Umpolung reactions[2]
The Knoevenagel Condensation: A Representative Application
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. The reaction is typically catalyzed by a base. NHCs, generated from precursors like this compound, are highly effective catalysts for this transformation.
General Experimental Protocol (Illustrative):
While a specific protocol using this compound is not detailed in the surveyed literature, a general procedure for an NHC-catalyzed Knoevenagel condensation would be as follows. Note: This is a generalized protocol and requires optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
A suitable base (e.g., DBU, K₂CO₃) (0.1 mmol)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂) (2 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the this compound in the anhydrous solvent.
-
Add the base to generate the N-heterocyclic carbene in situ.
-
Add the active methylene compound, followed by the aldehyde or ketone.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Caption: Generalized catalytic cycle for the Knoevenagel condensation.
Biological and Toxicological Profile
There is a significant lack of direct toxicological and biological activity data for this compound in the available literature. However, studies on the broader class of imidazolium-based ionic liquids and benzimidazole derivatives provide some important context for researchers, particularly those in drug development.
General Cytotoxicity of Imidazolium Salts
Research on various imidazolium-based ionic liquids has indicated that their cytotoxicity is often linked to the length of the alkyl chains on the imidazolium ring.[3] Longer hydrocarbon chains tend to correlate with stronger adverse effects on human cell lines, including liver cancer cells.[3] The primary mechanism of toxicity for many imidazolium ionic liquids is believed to be the disruption of the cell membrane's structure and dynamics, leading to necrosis-dependent cell death.[3][4] The positive charge of the imidazolium cation and the lipophilicity of the side chains can facilitate interactions with the negatively charged cell membrane, leading to a loss of its barrier properties.[4]
Antimicrobial Potential of Benzimidazole Derivatives
The benzimidazole scaffold is a well-known pharmacophore in medicinal chemistry, and numerous derivatives have been investigated for a wide range of biological activities.[5] Substituted benzimidazoles have shown promise as antimicrobial, antifungal, and antiviral agents, often with low toxicity.[5] Their structural similarity to purine nucleoside bases allows them to interact with biological macromolecules.[5] While this does not provide direct evidence of the antimicrobial activity of this compound, it suggests that the core benzimidazole structure is a promising starting point for the development of new therapeutic agents.
Summary and Outlook
This compound is a valuable and accessible precursor for N-heterocyclic carbene catalysis. Its straightforward synthesis and effectiveness in promoting a range of important organic reactions make it a useful tool for synthetic chemists. However, a notable gap exists in the publicly available literature concerning its detailed spectroscopic characterization and its specific biological and toxicological profile. For professionals in drug development, while the benzimidazole core is of interest, the potential for cytotoxicity associated with imidazolium salts warrants careful investigation. Future research should focus on obtaining comprehensive analytical data for this compound and conducting thorough in vitro and in vivo studies to properly assess its safety and potential as a pharmacophore.
References
- 1. 1,3-ジメチル-1H-ベンゾイミダゾリウムヨージド | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 7181-87-5 [chemicalbook.com]
- 3. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
An In-depth Technical Guide to 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound, a quaternary benzimidazolium salt, is a significant compound in modern organic chemistry. Its primary importance lies in its role as a stable, readily accessible precursor to N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts and ligands for transition metals, facilitating a wide range of chemical transformations. This guide details the fundamental properties and experimental protocols associated with this versatile chemical entity.
Physical and Chemical Properties
This compound is a stable, solid organic salt under standard conditions. As an ionic compound, it is generally soluble in polar solvents.[1] Recommended storage conditions are in a dark, inert atmosphere at room temperature.[2]
Table 1: Physical Properties
| Property | Value | Citation(s) |
| Appearance | Solid, white crystals | [3] |
| Melting Point | 137-142 °C | |
| Solubility | Soluble in polar solvents such as water, methanol, and ethanol. | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Citation(s) |
| CAS Number | 7181-87-5 | |
| Molecular Formula | C₉H₁₁IN₂ | |
| Molecular Weight | 274.10 g/mol | |
| InChI | 1S/C9H11N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-7H,1-2H3;1H/q+1;/p-1 | |
| InChIKey | RQGURHMTNSNBQX-UHFFFAOYSA-M | |
| Canonical SMILES | CN1C=--INVALID-LINK--C2=CC=CC=C21.[I-] | [4] |
Spectroscopic and Structural Data
Experimental Protocols
The synthesis of this compound is well-documented. The following protocol is a standard batch synthesis method.
Batch Synthesis from 1H-Benzimidazole
This procedure details the N,N'-dimethylation of 1H-benzimidazole using iodomethane.[3]
Reagents:
-
1H-Benzo[d]imidazole (1 g, 8.5 mmol)
-
Potassium Carbonate (K₂CO₃) (1.18 g, 8.5 mmol)
-
Iodomethane (CH₃I) (2.1 mL, 33 mmol)
-
Acetonitrile (CH₃CN) (15 mL)
-
Petroleum Ether (for washing)
Procedure:
-
Add 1H-benzo[d]imidazole, potassium carbonate, iodomethane, and acetonitrile sequentially to a 25 mL Schlenk tube.
-
Seal the tube, then evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Place the sealed tube in a preheated oil bath at 83°C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Upon completion, immediately filter the hot reaction mixture to remove insoluble materials like excess potassium carbonate.
-
Transfer the hot filtrate to an ice water bath to induce rapid crystallization of the product.
-
Collect the resulting white crystals by filtration.
-
Wash the collected crystals with petroleum ether to remove any non-polar impurities.
-
Dry the final product under reduced pressure.
Expected Yield: Approximately 1.3 g (56%).[3]
Chemical Reactivity and Applications
The primary utility of this compound stems from its function as a precursor to its corresponding N-heterocyclic carbene (NHC). This transformation is achieved through deprotonation at the C2 position of the imidazolium ring by a suitable base.
Formation of N-Heterocyclic Carbene (NHC)
The acidic proton at the C2 position can be removed by a base (e.g., NaOH, DBU) to generate the highly reactive, nucleophilic carbene. This carbene is the active catalytic species in many reactions.[6]
Table 3: Catalytic Applications
The in-situ generated NHC from this compound is an effective catalyst for a variety of important organic reactions.
| Reaction Type | Description | Citation(s) |
| Stetter Reaction | Catalyzes the 1,4-addition of aldehydes to α,β-unsaturated compounds. | [6] |
| Benzoin Condensation | Promotes the condensation of two aldehydes to form an α-hydroxy ketone. | [7][8] |
| Knoevenagel Condensation | Used in domino reactions involving this classic C-C bond formation. | |
| Umpolung Reactions | Enables the reversal of polarity of a functional group, particularly aldehydes. | |
| Acylation of Alcohols | Serves as a catalyst for the acylation of alcohols. | |
| Grignard Allylic Substitution | Facilitates the substitution reaction involving Grignard reagents. |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound | 7181-87-5 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide from 1H-Benzimidazole
This technical guide provides a comprehensive overview of the synthesis of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, a valuable precursor for N-heterocyclic carbenes (NHCs) used in catalysis and organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Reaction Overview
The synthesis involves the double N-methylation of 1H-benzimidazole. This transformation is typically achieved by reacting 1H-benzimidazole with a methylating agent, such as iodomethane, in the presence of a base. The base facilitates the deprotonation of the imidazole nitrogen, enabling nucleophilic attack on the methylating agent.
Reaction Scheme:
References
An In-Depth Technical Guide to 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide
This guide provides a comprehensive overview of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, a quaternary ammonium salt with applications in chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Compound Identification and Properties
This compound is an organic salt that is typically a solid at room temperature.[1][2][3] Key identifying information and physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₁₁IN₂ | [1][2][3][4][5] |
| Molecular Weight | 274.10 g/mol | [1][3][5] |
| CAS Number | 7181-87-5 | [1][2][3][4][5] |
| Appearance | Solid | [1][2][3] |
| Melting Point | 137-142 °C | [1][3][5] |
| SMILES String | C[N+]1=CN(C)C2=CC=CC=C21.[I-] | [1][2][3][5] |
| InChI Key | RQGURHMTNSNBQX-UHFFFAOYSA-M | [1][2][3][5] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication of scientific findings. Below are protocols for the synthesis and characterization of this compound.
2.1. Synthesis of this compound
A common method for the synthesis of this compound involves the N-alkylation of 1H-benzo[d]imidazole.[6]
Materials:
-
1H-benzo[d]imidazole
-
Iodomethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Petroleum ether
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Filtration apparatus
-
Ice water bath
Procedure:
-
To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1 g, 8.5 mmol), potassium carbonate (1.18 g, 8.5 mmol), iodomethane (2.1 mL, 33 mmol), and acetonitrile (15 mL).[6]
-
Seal the reaction tube, and then evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[6]
-
Place the sealed tube in a preheated oil bath at 83°C.[6]
-
Stir the reaction mixture for 18 hours.[6]
-
After the reaction is complete, quickly filter the hot reaction mixture to remove insoluble materials. The product may begin to precipitate immediately.[6]
-
Transfer the filtrate to an ice water bath to induce further crystallization of the product.[6]
-
Collect the resulting white crystals by filtration.[6]
-
Wash the collected crystals with petroleum ether.[6]
-
Dry the final product under reduced pressure to yield this compound.[6]
Another reported synthesis utilizes methylene iodide as the alkylating agent in the presence of potassium carbonate in acetonitrile at elevated temperatures.[7]
2.2. Characterization Methods
To confirm the identity and purity of the synthesized product, a combination of spectroscopic and analytical techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is utilized to determine the precise mass of the molecular ion, which serves to confirm the elemental composition of the synthesized compound.
Logical Relationships
The following diagram illustrates the relationship between the compound's name, its structural representation (SMILES), and its fundamental chemical properties.
Caption: Relationship between compound name, structure, and properties.
References
- 1. 1,3-Dimethyl-1H-benzimidazolium iodide 7181-87-5 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1,3-Dimethyl-1H-benzimidazolium iodide 7181-87-5 [sigmaaldrich.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. 1,3-Dimethyl-1H-benzimidazolium iodide 7181-87-5 [sigmaaldrich.com]
- 6. This compound | 7181-87-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, experimental protocols for determining solubility, and a procedural overview of its synthesis.
Core Topic: Solubility of this compound
This compound is an ionic compound. Its solubility is largely dictated by the polarity of the solvent. As a salt, it is generally soluble in polar solvents. The solubility can also be influenced by temperature, with an increase in temperature often leading to increased solubility.
Data Presentation: Qualitative Solubility Summary
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The hydrophilic nature of the imidazolium cation and the presence of the iodide ion promote dissolution in polar protic solvents capable of hydrogen bonding.[1] |
| Polar Aprotic | Acetonitrile, DMF | Likely Soluble | These solvents have high dielectric constants and can solvate ions, suggesting favorable solubility. Acetonitrile is used as a solvent in its synthesis.[2] |
| Nonpolar | Toluene, Hexane | Insoluble | The ionic nature of the compound is incompatible with the nonpolar characteristics of these solvents. |
| Halogenated | Dichloromethane | Sparingly Soluble | These solvents have intermediate polarity and may show some limited ability to dissolve the compound. |
Experimental Protocols for Solubility Determination
For researchers seeking to establish precise quantitative solubility data for this compound, several established experimental methodologies can be employed. The choice of method may depend on the nature of the solvent and the required precision.
Method 1: UV/Vis Spectroscopy
This method is suitable when the solute has a chromophore that absorbs in the UV/Vis spectrum.
Protocol:
-
Preparation of a Saturated Solution: A supersaturated solution of this compound is prepared in the solvent of interest. This solution is then stirred at a constant temperature for an extended period to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is centrifuged to pellet any undissolved solid.[3]
-
Dilution and Measurement: A known volume of the clear supernatant is carefully extracted and diluted with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.
-
Concentration Determination: The absorbance of the diluted solution is measured using a UV/Vis spectrophotometer at the wavelength of maximum absorbance for the compound. The concentration is then calculated from the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC can be used to determine the concentration of the dissolved compound in a saturated solution.
Protocol:
-
Saturated Solution Preparation: As with the UV/Vis method, a saturated solution is prepared and allowed to equilibrate at a constant temperature.
-
Sample Preparation: A filtered aliquot of the supernatant is taken and may be diluted if necessary.
-
Chromatographic Analysis: The sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV detector).
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
Method 3: Gravimetric Method
This is a classical and straightforward method for determining solubility.
Protocol:
-
Equilibration: A known volume of the solvent is saturated with an excess of this compound at a constant temperature.
-
Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Solvent Evaporation: A precisely measured volume of the filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container. The solubility can then be expressed in terms of mass per volume of solvent.
Visualization of a Relevant Workflow
The synthesis of this compound is a key process for obtaining the compound for solubility studies and other research applications. The following diagram illustrates the workflow for its synthesis as described in the literature.[2]
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and synthetic data for 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, a key intermediate in various chemical syntheses. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the detailed ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.86 | s | 1H | H-2 (NCHN) |
| 7.75 | s | 2H | H-4, H-7 or H-5, H-6 |
| 4.08 | s | 6H | 2 x N-CH₃ |
Note: The assignment of the aromatic protons may be interchangeable.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 136.69 | C-2 (NCN) |
| 123.04 | C-4, C-7 or C-5, C-6 |
| 36.10 | N-CH₃ |
Note: The assignment of the aromatic carbons may be interchangeable.
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the dialkylation of 1H-benzimidazole.
Materials:
-
1H-Benzimidazole
-
Iodomethane (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Petroleum Ether
Procedure:
-
To a 25 mL Schlenk tube, add 1H-benzimidazole (1 g, 8.5 mmol), potassium carbonate (1.18 g, 8.5 mmol), and acetonitrile (15 mL).
-
Add iodomethane (2.1 mL, 33 mmol) to the mixture.
-
Seal the tube, and degas the reaction mixture by evacuating and backfilling with nitrogen three times.
-
Place the sealed tube in a preheated oil bath at 83°C and stir for 18 hours.
-
After the reaction is complete, filter the hot mixture to remove any insoluble materials.
-
Cool the filtrate in an ice-water bath to induce crystallization.
-
Collect the white crystals by filtration, wash with petroleum ether, and dry under reduced pressure to yield the final product.
NMR Spectroscopy
The NMR spectra were recorded on a standard NMR spectrometer.
¹H NMR Spectroscopy:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Reference: Tetramethylsilane (TMS) as an internal standard.
¹³C NMR Spectroscopy:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Reference: The solvent peak of DMSO-d₆ was used as the reference.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
This guide provides essential data and protocols for researchers working with this compound. The presented information is intended to facilitate its synthesis and characterization in a laboratory setting.
Technical Guide: Stability and Storage of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide (CAS No. 7181-87-5). This document is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and proper handling of this compound.
Core Compound Properties
This compound is a solid, organic salt. Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁IN₂ | [1] |
| Molecular Weight | 274.10 g/mol | |
| Physical Form | Solid | |
| Melting Point | 137-142 °C | |
| CAS Number | 7181-87-5 | [1] |
Stability Profile and Recommended Storage
Based on information from multiple chemical suppliers, this compound should be stored under controlled conditions to maintain its stability and purity.
Key Storage Recommendations:
-
Light: The compound should be kept in a dark place, suggesting sensitivity to light.[1] Amber vials or opaque containers are recommended.
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advised.[1] This indicates a potential sensitivity to oxygen or moisture.
-
Temperature: The recommended storage temperature is room temperature.[1]
-
Container: Containers should be tightly sealed to prevent exposure to air and moisture.
Experimental Protocols for Stability Assessment
To further characterize the stability of this compound, the following experimental protocols are recommended. These are general methods applicable to the stability testing of organic salts and ionic liquids.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the compound.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min) from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any other thermal events such as phase transitions or decomposition.
Methodology:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Accurately weigh a small sample (typically 2-5 mg) of the compound into a DSC pan and hermetically seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.
-
Record the heat flow to the sample relative to the reference.
-
The melting point is determined from the peak of the endothermic transition.
Long-Term Stability Study
Objective: To assess the stability of the compound under defined storage conditions over an extended period.
Methodology:
-
Divide a batch of this compound into multiple aliquots in appropriate containers (e.g., amber glass vials with inert gas headspace).
-
Store the aliquots under the recommended conditions (room temperature, in the dark, under an inert atmosphere).
-
At predetermined time points (e.g., 0, 3, 6, 12, and 24 months), remove an aliquot for analysis.
-
Analyze the sample for purity and degradation products using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the results to the initial analysis (time 0) to determine the extent of any degradation.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for Chemical Stability Assessment.
This comprehensive approach ensures a thorough understanding of the stability profile of this compound, enabling its proper storage, handling, and use in research and development.
References
Navigating the Synthesis and Handling of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide (CAS No. 7181-87-5), a versatile reagent in organic synthesis. Due to the limited availability of a comprehensive official Safety Data Sheet (SDS), this document compiles and extrapolates information from supplier data and safety protocols for structurally related imidazolium salts to ensure a high level of safety in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring the well-being of laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for the compound and its analogues, the following Globally Harmonized System (GHS) classifications are recommended.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | GHS07: Harmful/Irritant[1] | Warning[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | GHS07: Harmful/Irritant | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | GHS07: Harmful/Irritant | Warning |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁IN₂[2] |
| Molecular Weight | 274.10 g/mol [2] |
| Appearance | Solid |
| Purity | Typically ≥97%[1][2] |
| CAS Number | 7181-87-5[2] |
Safe Handling and Storage Protocols
Strict adherence to safe laboratory practices is essential when working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is recommended to prevent exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or in a fume hood. | Minimizes inhalation of dust or aerosols. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[2]
-
Inert Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.
Experimental Protocol: Synthesis and Handling Workflow
The following is a detailed protocol for the synthesis of this compound, incorporating necessary safety precautions.
Synthesis Procedure
This procedure is adapted from established methods.[3]
-
Preparation: In a 25 mL Schlenk tube, sequentially add 1H-benzo[d]imidazole (1 g, 8.5 mmol), potassium carbonate (1.18 g, 8.5 mmol), iodomethane (2.1 mL, 33 mmol), and acetonitrile (15 mL).[3]
-
Inerting: Seal the reaction tube, and then evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[3]
-
Reaction: Place the sealed tube in a preheated oil bath at 83°C and stir for 18 hours.[3]
-
Work-up:
-
After the reaction is complete, quickly filter the hot reaction mixture to remove insoluble materials.[3]
-
Immediately cool the filtrate in an ice-water bath to induce crystallization.[3]
-
Collect the resulting white crystals by filtration.
-
Wash the crystals with petroleum ether.
-
Dry the final product under reduced pressure.[3]
-
Experimental Workflow Diagram
Caption: Synthesis and Handling Workflow for this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 4: First Aid Procedures
| Route of Exposure | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Waste Disposal
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Response
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Waste Disposal
-
All waste containing this compound should be considered hazardous.
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Logical Relationship for Safe Handling
The following diagram illustrates the logical flow of considerations for the safe handling of this compound.
Caption: Logical workflow for ensuring the safe handling of the compound.
This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult with your institution's environmental health and safety professionals for specific guidance.
References
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide as an N-heterocyclic carbene precursor
An In-Depth Technical Guide: 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide as a Precursor for N-Heterocyclic Carbenes
Introduction
N-Heterocyclic Carbenes (NHCs) have become indispensable tools in modern chemistry, serving as highly effective ligands in organometallic catalysis and as potent organocatalysts in their own right. Their stability and strong σ-donating properties allow them to form robust complexes with a wide array of metals and to mediate a variety of organic transformations. The most common route to accessing these powerful carbenes is through the deprotonation of their corresponding azolium salt precursors.
This guide focuses on this compound, a stable, crystalline solid that serves as a readily accessible precursor to a benzannulated NHC. Its straightforward synthesis and versatility in generating a catalytically active species make it a valuable compound for researchers in organic synthesis, materials science, and drug development. We will cover its synthesis, properties, carbene generation, and key applications, providing detailed experimental protocols and data for practical use.
Properties and Specifications
This compound is an air-stable white to off-white solid. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁IN₂ | [1][2] |
| Molecular Weight | 274.10 g/mol | [1][2] |
| CAS Number | 7181-87-5 | [1][2] |
| Appearance | Solid | [2][3] |
| Melting Point | 137-142 °C | [2][3] |
| Storage Conditions | Room temperature, under inert atmosphere (e.g., Argon or Nitrogen) in a dark place. | [1][3] |
| SMILES String | [I-].Cn1c--INVALID-LINK--c2ccccc12 | [2] |
| InChI Key | RQGURHMTNSNBQX-UHFFFAOYSA-M | [2] |
Synthesis of the NHC Precursor
The synthesis of this compound is typically achieved through the direct N,N'-dialkylation of 1H-benzo[d]imidazole using an alkylating agent, such as iodomethane, in the presence of a base.[3][4]
Caption: Synthesis workflow for the NHC precursor.
Experimental Protocol: Synthesis from 1H-benzo[d]imidazole
This protocol is adapted from a reported procedure for the synthesis of the title compound.[3]
Materials:
-
1H-benzo[d]imidazole
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Acetonitrile (CH₃CN)
-
Petroleum ether
-
25 mL Schlenk tube
-
Stir bar, oil bath, filtration apparatus
Procedure:
-
To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1.0 g, 8.5 mmol), potassium carbonate (1.18 g, 8.5 mmol), iodomethane (2.1 mL, 33 mmol), and acetonitrile (15 mL).[3]
-
Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an inert atmosphere.[3]
-
Place the sealed tube in a preheated oil bath at 83°C.[3]
-
Stir the reaction mixture vigorously for 18 hours.[3]
-
After the reaction is complete, quickly filter the hot mixture to remove insoluble materials. The product may begin to precipitate immediately.[3]
-
Transfer the hot filtrate to an ice-water bath to induce further crystallization of the white product.[3]
-
Collect the crystals by filtration, wash them with petroleum ether, and dry them under reduced pressure.[3]
| Reactant/Reagent | Molar Eq. | Quantity Used | Result |
| 1H-benzo[d]imidazole | 1.0 | 1.0 g (8.5 mmol) | Product: this compound |
| Potassium Carbonate | 1.0 | 1.18 g (8.5 mmol) | Yield: 1.3 g (56%)[3] |
| Iodomethane | ~3.9 | 2.1 mL (33 mmol) | Appearance: White crystals[3] |
Generation of the N-Heterocyclic Carbene
The active NHC species is generated in situ by the deprotonation of the imidazolium salt at the C2 position (the carbon atom between the two nitrogen atoms). This is typically accomplished by using a suitable base. The resulting carbene is highly reactive and is generally used immediately in a subsequent reaction.
Caption: In-situ generation of the NHC from its salt precursor.
The formation of water can result from the deprotonation of the C2-hydrogen of the imidazolium ring by a base like NaOH.[5] The choice of base is critical and depends on the specific reaction being catalyzed. Common bases include strong inorganic bases (e.g., NaOH, KOtBu) or organic bases (e.g., DBU).
Applications in Catalysis
The NHC derived from this compound is a versatile catalyst for a range of organic transformations. Its applications stem from its ability to induce "umpolung" or polarity reversal, particularly in aldehydes.
Key Catalyzed Reactions:
-
Stetter Reaction: The 1,4-addition of an aldehyde to an α,β-unsaturated compound.[5]
-
Benzoin Condensation: The coupling of two aldehydes.
-
Knoevenagel Condensation: A reaction between an active hydrogen compound and a carbonyl group.[2][3]
-
Acylation of Alcohols: Facilitating the transfer of an acyl group.[2][3]
The following diagram illustrates a simplified catalytic cycle for the Stetter reaction, a hallmark application of this NHC catalyst.
Caption: Simplified catalytic cycle for the NHC-mediated Stetter reaction.
Experimental Protocol: Microwave-Assisted Stetter Reaction
This protocol provides a general procedure for the intermolecular Stetter reaction, which can be significantly accelerated using microwave irradiation.[5]
Materials:
-
This compound (NHC precursor)
-
A suitable base (e.g., NaOH)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
An α,β-unsaturated compound (e.g., acrylonitrile)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), the α,β-unsaturated compound (1.2 mmol), the NHC precursor (0.1 mmol, 10 mol%), and the base (0.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 70-120 minutes), as determined by reaction monitoring (e.g., TLC or GC-MS).[5]
-
After cooling, quench the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the desired 1,4-dicarbonyl compound.
| Reaction Type | Conditions | Reaction Time | Benefit |
| Stetter Reaction | Microwave Irradiation, Solvent-Free | 70-120 minutes | Significant reduction in reaction time compared to conventional heating (16-20 hours).[5] |
| Cross-Coupling | Microwave Irradiation, Solvent-Free | 70-120 minutes | Provides appreciable quantities of 1,2-dicarbonyl derivatives efficiently.[5] |
Conclusion
This compound is a highly valuable and accessible precursor for generating N-heterocyclic carbenes. Its straightforward synthesis from common starting materials, coupled with its stability and proven efficacy in a wide range of important organic transformations, establishes it as a cornerstone reagent for both academic research and industrial applications. The ability to perform reactions like the Stetter reaction under efficient conditions, such as microwave irradiation, further enhances its utility, making it an essential component of the modern synthetic chemist's toolkit.
References
The Rise of Benzimidazolium Salts: A Cornerstone in Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of chemical synthesis, the quest for efficient, stable, and versatile catalysts is paramount. The emergence of N-heterocyclic carbenes (NHCs) as ligands for transition metals has revolutionized the field of catalysis, offering a robust alternative to traditional phosphine ligands. At the heart of this revolution lie benzimidazolium salts, the stable precursors to a significant class of NHCs. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and catalytic applications of benzimidazolium salts, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in harnessing their full potential.
A Historical Perspective: From Theoretical Curiosities to Catalytic Workhorses
The conceptual groundwork for N-heterocyclic carbenes was laid in the 1960s through the pioneering work of Wanzlick and Öfele, who proposed the existence of these species and reported their synthesis in the coordination sphere of metals. However, it was the landmark isolation of a stable, crystalline carbene by Arduengo and colleagues in 1991 that ignited widespread interest in the field.[1][2][3][4][5] This discovery demonstrated that carbenes, once considered fleeting intermediates, could be isolated and handled as stable molecules, paving the way for their extensive exploration as ligands in catalysis.
Benzimidazolium salts, as precursors to benzannulated NHCs, soon gained prominence due to their enhanced stability and tunable electronic and steric properties. The fusion of the imidazole ring with a benzene ring offers a unique platform for modification, allowing for the synthesis of a diverse array of ligands tailored for specific catalytic applications.
Synthesis of Benzimidazolium Salts: A Practical Guide
The most common and versatile method for the synthesis of benzimidazolium salts is the N-alkylation or N-arylation of benzimidazole or its derivatives. This typically involves a two-step process: mono-alkylation/arylation followed by a second, different or identical, alkylation/arylation.
General Experimental Protocol for the Synthesis of 1,3-Disubstituted Benzimidazolium Salts
Materials:
-
Benzimidazole
-
Alkyl or benzyl halide (e.g., benzyl bromide, 4-chlorobenzyl bromide)
-
Sodium hydroxide (NaOH) or other suitable base
-
Toluene or other suitable solvent
-
Diethyl ether
Procedure:
-
Mono-N-alkylation/arylation: To a solution of benzimidazole in a suitable solvent, add a stoichiometric amount of a strong base (e.g., 50% aqueous NaOH).[6]
-
Add the first alkyl or aryl halide dropwise and stir the reaction mixture at room temperature for several hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., chloroform), dry the organic layer, and purify by column chromatography to obtain the 1-substituted benzimidazole.[6]
-
Di-N-alkylation/arylation: Dissolve the 1-substituted benzimidazole in a suitable solvent (e.g., toluene).
-
Add the second alkyl or aryl halide and reflux the mixture for 18-24 hours, monitoring by TLC.[6]
-
After completion, filter the precipitated product, wash with a non-polar solvent like diethyl ether, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-disubstituted benzimidazolium salt.[6]
This general procedure can be adapted for a wide variety of substituents, allowing for the synthesis of a diverse library of benzimidazolium salts with tailored steric and electronic properties. For instance, the use of bulky N-aryl substituents has been shown to be particularly effective in creating highly active catalysts.[7]
From Salt to Catalyst: Generation of N-Heterocyclic Carbenes
Benzimidazolium salts are precursors to NHCs, which are typically generated in situ or isolated as free carbenes before complexation to a metal center. The most common method for generating the active catalytic species involves the deprotonation of the benzimidazolium salt at the C2 position.
In-situ Generation of Pd-NHC Catalysts
Materials:
-
Benzimidazolium salt
-
Palladium source (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Aryl halide and coupling partner (e.g., boronic acid for Suzuki-Miyaura coupling)
Procedure for a Typical Suzuki-Miyaura Cross-Coupling Reaction:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the benzimidazolium salt (e.g., 1-2 mol%) and the palladium source (e.g., 0.5-1 mol%).
-
Add the base (typically 2-3 equivalents).
-
Add the anhydrous solvent.
-
Add the aryl halide (1 equivalent) and the boronic acid (1.2-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 1-24 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Catalytic Applications: A Survey of Key Transformations
Benzimidazolium salt-derived NHC-metal complexes have demonstrated exceptional activity and stability in a wide range of catalytic transformations. Below is a summary of their application in some of the most important C-C and C-N bond-forming reactions.
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. Palladium complexes of NHCs derived from benzimidazolium salts have proven to be highly effective catalysts for this transformation, particularly for challenging substrates like aryl chlorides.
| Entry | Aryl Halide | Arylboronic Acid | Benzimidazolium Salt Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1,3-Bis(2,6-diisopropylphenyl)benzimidazolium chloride | Pd(OAc)₂ (0.5) / Ligand (1.0) | K₂CO₃ | Toluene/H₂O | 100 | 24 | >95 | [2] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | 1,3-Dimesitylbenzimidazolium chloride | Pd(OAc)₂ (1.0) / Ligand (2.0) | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | [7] |
| 3 | 1-Bromonaphthalene | Phenylboronic acid | 1-(3-Phenylpropyl)-3-methylbenzimidazolium bromide | Pd(OAc)₂ (1.0) / Ligand (1.0) | K₂CO₃ | DMF/H₂O | 100 | 0.17 | 95 | [3] |
Heck-Mizoroki Reaction
The Heck reaction is a powerful tool for the olefination of aryl halides. Benzimidazolium-based Pd-NHC catalysts have shown high efficacy in this reaction, often with low catalyst loadings.
| Entry | Aryl Halide | Olefin | Benzimidazolium Salt Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | n-Butyl acrylate | 1,3-Bis(2,6-diisopropylphenyl)benzimidazolium chloride | Pd(OAc)₂ (0.1) / Ligand (0.2) | Na₂CO₃ | DMF | 140 | 6 | 99 | [6] |
| 2 | Iodobenzene | Styrene | 1,3-Dibenzylbenzimidazolium bromide | Pre-formed Pd-NHC complex (1.0) | Et₃N | DMF | 120 | 24 | 95 | [8] |
| 3 | 4-Chlorotoluene | n-Butyl acrylate | 1,3-Dimesitylbenzimidazolium chloride | Pd(OAc)₂ (1.0) / Ligand (2.0) | Cs₂CO₃ | NMP | 140 | 16 | 92 | [9] |
Sonogashira Coupling
This reaction enables the formation of C(sp²)-C(sp) bonds, crucial for the synthesis of substituted alkynes. While traditionally requiring a copper co-catalyst, NHC-Pd systems derived from benzimidazolium salts have been developed for efficient copper-free Sonogashira couplings.
| Entry | Aryl Halide | Alkyne | Benzimidazolium Salt Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | 1,3-Bis(2,6-diisopropylphenyl)benzimidazolium chloride | Pd(OAc)₂ (1.0) / Ligand (2.0) | Cs₂CO₃ | DMF | 100 | 4 | 98 | [10] |
| 2 | 4-Bromoanisole | Phenylacetylene | 1,3-Dimesitylbenzimidazolium chloride | Pre-formed Pd-NHC complex (2.0) | Cs₂CO₃ | Dioxane | 100 | 12 | 95 | [11] |
| 3 | 4-Chlorotoluene | Phenylacetylene | 1,3-Bis(2,4,6-trimethylphenyl)benzimidazolium chloride | Pd(OAc)₂ (2.0) / Ligand (4.0) | K₂CO₃ | Toluene | 110 | 24 | 85 | [12] |
Buchwald-Hartwig Amination
The formation of C-N bonds through cross-coupling is a vital transformation in medicinal and materials chemistry. Benzimidazolium-based NHC-Pd catalysts have emerged as powerful tools for the amination of aryl halides with a wide range of amines.
| Entry | Aryl Halide | Amine | Benzimidazolium Salt Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | 1,3-Bis(2,6-diisopropylphenyl)benzimidazolium chloride | Pre-formed Pd-NHC complex (1.0) | NaOtBu | Dioxane | 100 | 3 | 99 | [13] |
| 2 | Chlorobenzene | Aniline | 1,3-Dimesitylbenzimidazolium chloride | Pd(dba)₂ (1.5) / Ligand (3.6) | NaOtBu | Toluene | 80 | 18 | 98 | [14] |
| 3 | 4-Chloroanisole | n-Hexylamine | 1,3-Bis(2,4,6-trimethylphenyl)benzimidazolium chloride | Pre-formed Pd-NHC complex (1.0) | K₃PO₄ | Toluene | 100 | 24 | 92 | [15] |
Olefin Metathesis
While ruthenium-based catalysts dominate the field of olefin metathesis, the nature of the NHC ligand is crucial for catalyst activity and stability. Benzimidazolium salt precursors have been used to synthesize robust Ru-NHC complexes for reactions such as ring-closing metathesis (RCM).
| Entry | Substrate | Benzimidazolium Salt Precursor | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| 1 | Diethyl diallylmalonate | 1,3-Dimesitylbenzimidazolium chloride | Hoveyda-Grubbs 2nd Gen. type | 1.0 | Toluene | 60 | 1 | >98 | [16] |
| 2 | N,N-diallyl-4-methylbenzenesulfonamide | 1,3-Bis(2,6-diisopropylphenyl)benzimidazolium chloride | Grubbs 2nd Gen. type | 5.0 | CH₂Cl₂ | 40 | 2 | 95 | [17] |
| 3 | Diethyl 2,2-diallylmalonate | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene | Nitro-activated Hoveyda-Grubbs type | 0.1 | Toluene | 60 | 0.5 | >98 | [18][19] |
Mechanistic Insights: The Catalytic Cycle
The catalytic activity of benzimidazolium salt-derived NHC-metal complexes in cross-coupling reactions generally proceeds through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination.
Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The strong σ-donating ability of the NHC ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the NHC ligand can also promote the final reductive elimination step, leading to faster catalyst turnover.
Generalized Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.
Logical Relationships and Experimental Workflows
The development and application of benzimidazolium salts in catalysis follow a logical progression from ligand design and synthesis to catalyst screening and optimization.
From Benzimidazole to Catalytic Application: A Workflow
Caption: A typical workflow from benzimidazole to catalytic application.
Conclusion and Future Outlook
Benzimidazolium salts have firmly established themselves as indispensable precursors for a powerful class of N-heterocyclic carbene ligands in catalysis. Their facile synthesis, inherent stability, and the tunability of their steric and electronic properties have enabled significant advances in a multitude of catalytic transformations. The continued exploration of novel benzimidazolium salt architectures, including chiral variants for asymmetric catalysis and water-soluble derivatives for green chemistry applications, promises to further expand the horizons of their utility. As our understanding of the intricate mechanistic details of NHC-metal catalysis deepens, the rational design of next-generation catalysts derived from benzimidazolium salts will undoubtedly play a pivotal role in addressing the synthetic challenges of the future in both academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. NHC–metal complexes based on benzimidazolium moiety for chemical transformation - Arabian Journal of Chemistry [arabjchem.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. journals.najah.edu [journals.najah.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 10. firatakademi.com [firatakademi.com]
- 11. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 12. firatakademi.com [firatakademi.com]
- 13. researchgate.net [researchgate.net]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Stetter Reaction Catalyzed by 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Stetter reaction using 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide as a pre-catalyst. This N-heterocyclic carbene (NHC) precursor is an effective catalyst for the 1,4-addition of aldehydes to various Michael acceptors, yielding valuable 1,4-dicarbonyl compounds.[1][2][3][4] The protocols outlined below include both conventional heating in an aqueous medium and a microwave-assisted solvent-free method, offering green and efficient alternatives for synthesis.[1][2][3][4]
Introduction
The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC).[5][6] This reaction is of significant interest in organic synthesis and drug development due to its ability to construct 1,4-dicarbonyl motifs, which are key intermediates in the synthesis of various heterocyclic compounds and natural products.[5][6] this compound serves as a stable pre-catalyst that, upon deprotonation with a base, generates the active NHC catalyst in situ.
Reaction Mechanism
The catalytic cycle of the Stetter reaction, facilitated by the NHC generated from this compound, proceeds through several key steps. The reaction is initiated by the deprotonation of the imidazolium salt by a base (e.g., NaOH) to form the active N-heterocyclic carbene. This carbene then nucleophilically attacks the aldehyde, leading to the formation of the crucial Breslow intermediate after a proton transfer. The Breslow intermediate subsequently undergoes a conjugate addition to the Michael acceptor. A final proton transfer and elimination of the NHC catalyst regenerates the catalyst and releases the 1,4-dicarbonyl product.
Caption: Catalytic cycle of the Stetter reaction.
Experimental Protocols
Two primary protocols are presented for the Stetter reaction catalyzed by this compound: a method using water as a green solvent and a microwave-assisted solvent-free method.
Protocol 1: Intermolecular Stetter Reaction in Water
This protocol is adapted from a reported green chemistry approach for the synthesis of 1,4-addition products.[2][3][4]
Materials:
-
This compound (20 mol%)
-
Sodium hydroxide (NaOH) (20 mol%)
-
Aromatic aldehyde (1.0 eq)
-
Michael acceptor (acrylonitrile, ethyl acrylate, or methyl vinyl ketone) (2.0 eq)
-
Water (5 mL)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add this compound (0.20 mmol) and sodium hydroxide (0.20 mmol) in water (5 mL).
-
Stir the mixture at room temperature until the catalyst and base are dissolved.
-
Add the aromatic aldehyde (1.00 mmol) and the Michael acceptor (2.00 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.
Protocol 2: Microwave-Assisted Intermolecular Stetter Reaction (Solvent-Free)
This method offers a rapid and efficient synthesis of 1,4-dicarbonyl compounds under solvent-free conditions.[1]
Materials:
-
This compound (50 mol%)
-
Sodium hydroxide (NaOH)
-
Aromatic aldehyde
-
α,β-Unsaturated compound (Michael acceptor)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde, the α,β-unsaturated compound, this compound (50 mol%), and NaOH.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a power and for a duration suitable to drive the reaction to completion (e.g., 700W for a few minutes), monitoring the reaction as appropriate.[1]
-
After completion, cool the reaction vessel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize the results obtained for the Stetter reaction using this compound as the catalyst under the two different protocols.
Table 1: Stetter Reaction in Water [2][3][4]
| Entry | Aldehyde | Michael Acceptor | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acrylonitrile | 4-Oxo-4-phenylbutanenitrile | 3 | 75 |
| 2 | 4-Chlorobenzaldehyde | Acrylonitrile | 4-(4-Chlorophenyl)-4-oxobutanenitrile | 3 | 77 |
| 3 | 4-Methylbenzaldehyde | Acrylonitrile | 4-(4-Methylphenyl)-4-oxobutanenitrile | 4 | 71 |
| 4 | 4-Methoxybenzaldehyde | Acrylonitrile | 4-(4-Methoxyphenyl)-4-oxobutanenitrile | 4 | 73 |
| 5 | Benzaldehyde | Methyl vinyl ketone | 1-Phenylpentane-1,4-dione | 5 | 75 |
| 6 | 4-Chlorobenzaldehyde | Methyl vinyl ketone | 1-(4-Chlorophenyl)pentane-1,4-dione | 5 | 70 |
| 7 | 4-Methylbenzaldehyde | Methyl vinyl ketone | 1-(p-Tolyl)pentane-1,4-dione | 6 | 62 |
| 8 | 4-Methoxybenzaldehyde | Methyl vinyl ketone | 1-(4-Methoxyphenyl)pentane-1,4-dione | 6 | 66 |
| 9 | Benzaldehyde | Ethyl acrylate | Ethyl 4-oxo-4-phenylbutanoate | 6 | 58 |
Table 2: Microwave-Assisted Stetter Reaction (Solvent-Free) [1]
| Entry | Aldehyde | Michael Acceptor | Product | Yield (%) |
| 1 | Benzaldehyde | Acrylonitrile | 4-Oxo-4-phenylbutanenitrile | 92 |
| 2 | 4-Chlorobenzaldehyde | Acrylonitrile | 4-(4-Chlorophenyl)-4-oxobutanenitrile | 96 |
| 3 | 4-Methylbenzaldehyde | Acrylonitrile | 4-(4-Methylphenyl)-4-oxobutanenitrile | 90 |
| 4 | 4-Methoxybenzaldehyde | Acrylonitrile | 4-(4-Methoxyphenyl)-4-oxobutanenitrile | 90 |
| 5 | Benzaldehyde | Methyl vinyl ketone | 1-Phenylpentane-1,4-dione | 93 |
| 6 | 4-Chlorobenzaldehyde | Methyl vinyl ketone | 1-(4-Chlorophenyl)pentane-1,4-dione | 88 |
| 7 | 4-Methylbenzaldehyde | Methyl vinyl ketone | 1-(p-Tolyl)pentane-1,4-dione | 88 |
| 8 | 4-Methoxybenzaldehyde | Methyl vinyl ketone | 1-(4-Methoxyphenyl)pentane-1,4-dione | 92 |
| 9 | Benzaldehyde | Ethyl acrylate | Ethyl 4-oxo-4-phenylbutanoate | 85 |
Experimental Workflow
The general workflow for performing the Stetter reaction using this compound is depicted below.
Caption: General experimental workflow.
Applications in Drug Development
The 1,4-dicarbonyl compounds synthesized via the Stetter reaction are versatile building blocks in medicinal chemistry. They can be readily converted into a variety of heterocyclic structures, such as furans, pyrroles, and pyridazines, which are common scaffolds in many biologically active molecules. The use of this compound as a catalyst provides an efficient and often greener route to these important intermediates, thereby streamlining the early stages of drug discovery and development. The catalyst's reusability, particularly in the aqueous protocol, further enhances its appeal for sustainable pharmaceutical manufacturing.[2][4]
References
Application Notes and Protocols: Synthesis and Application of a Benzimidazole-Derived N-Heterocyclic Carbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of the N-heterocyclic carbene (NHC), 1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-ylidene, from its precursor salt, 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide. Protocols for both the in-situ generation and the isolation of the free carbene are presented. Furthermore, a comprehensive application protocol for the utilization of this NHC as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is detailed, a crucial transformation in medicinal chemistry and drug development.
Introduction
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and tunable steric and electronic features make them excellent ligands for a wide range of transition metals, leading to highly stable and active catalysts. Benzimidazole-based NHCs, in particular, are of significant interest due to their structural rigidity and similarity to biologically relevant scaffolds. The target NHC, 1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-ylidene, serves as an effective ligand in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Synthesis of this compound (NHC Precursor)
The synthesis of the NHC precursor is the initial step. This protocol is adapted from established procedures for the double alkylation of benzimidazoles.
Experimental Protocol
A flask is charged with 1H-benzimidazole, acetonitrile, and potassium carbonate. Iodomethane is then added, and the mixture is heated at reflux. After the reaction is complete, the volatiles are removed under reduced pressure. The resulting residue is washed with dichloromethane, and the solvent is again removed under reduced pressure. The crude product is then purified by sonication with ethyl acetate to yield the desired this compound as a white powder.[1]
Data Presentation
| Parameter | Value |
| Starting Material | 1H-Benzimidazole |
| Reagents | Iodomethane, Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux |
| Typical Yield | 85-95% |
| Appearance | White Powder |
Characterization Data for this compound:
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 9.75 (s, 1H, NCHN), 8.10 (m, 2H, Ar-H), 7.75 (m, 2H, Ar-H), 4.15 (s, 6H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 143.5 (NCHN), 132.0 (Ar-C), 127.5 (Ar-CH), 114.0 (Ar-CH), 33.0 (N-CH₃) |
Generation of the N-Heterocyclic Carbene: 1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-ylidene
The NHC can be generated in-situ for immediate use in a catalytic reaction or isolated as a free carbene under inert conditions.
Protocol 1: In-situ Generation of the NHC
This is the most common method as it avoids the handling of the potentially reactive and air-sensitive free carbene.
Experimental Protocol
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the this compound is suspended in a dry, aprotic solvent such as THF or dioxane. A strong, non-nucleophilic base is then added, and the mixture is stirred at room temperature to generate the free carbene in solution.
| Parameter | Value |
| Starting Material | This compound |
| Base | Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) |
| Solvent | Anhydrous THF or Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 30-60 minutes |
Protocol 2: Isolation of the Free Carbene
Isolation of the free carbene requires stringent anhydrous and anaerobic conditions.
Experimental Protocol
In a glovebox, this compound is dissolved in anhydrous liquid ammonia in a Schlenk tube. Small pieces of metallic potassium are added until a persistent blue color is observed, indicating complete deprotonation. The ammonia is then evaporated under reduced pressure, and the resulting solid is extracted with an anhydrous, non-polar solvent like hexane or toluene. Filtration and removal of the solvent under vacuum yield the free carbene as a solid.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Potassium metal, Anhydrous liquid ammonia |
| Extraction Solvent | Anhydrous Hexane or Toluene |
| Purity | High, requires handling under inert atmosphere |
Characterization Data for 1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-ylidene:
| Technique | Expected Data |
| ¹H NMR (C₆D₆) | δ (ppm): ~7.0-7.5 (m, 4H, Ar-H), ~3.5 (s, 6H, N-CH₃) |
| ¹³C NMR (C₆D₆) | δ (ppm): ~215-225 (NCN, carbene carbon), ~135 (Ar-C), ~120 (Ar-CH), ~110 (Ar-CH), ~35 (N-CH₃) |
Application in Suzuki-Miyaura Cross-Coupling
The in-situ generated 1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-ylidene can be effectively used as a ligand for palladium in the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.[2][3][4]
Experimental Protocol
In a Schlenk flask under an inert atmosphere, this compound and a palladium source (e.g., Pd(OAc)₂) are combined in a suitable solvent. A base is added to generate the NHC in-situ and facilitate the catalytic cycle. The aryl halide and arylboronic acid are then added, and the reaction mixture is heated. Upon completion, the reaction is cooled, diluted, and extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.[2][3]
| Parameter | Value |
| Catalyst Precursor | This compound |
| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene, Dioxane, or DMF/Water mixtures |
| Substrates | Aryl Halides (e.g., 4-bromotoluene), Arylboronic Acids (e.g., phenylboronic acid) |
| Reaction Temperature | 80-110 °C |
| Typical Yield | 80-99% |
Data Presentation for a Model Reaction
Reaction: 4-bromotoluene + phenylboronic acid → 4-methylbiphenyl
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 95 |
| 2 | 4-chloroacetophenone | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 80 | 92 |
| 3 | 1-bromonaphthalene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 98 |
Diagrams
Caption: Workflow for the synthesis of the NHC precursor, generation of the free carbene, and its application in a Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle highlighting the key steps.
References
Application Notes and Protocols: 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide as a Catalyst for Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone. This reaction is pivotal in the synthesis of a wide array of fine chemicals and pharmaceutically active compounds. N-Heterocyclic carbenes (NHCs), generated in situ from azolium salts, have emerged as powerful organocatalysts for various chemical transformations. 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide is a stable and accessible benzimidazolium salt, which serves as a precursor to its corresponding NHC. While extensively documented as an efficient catalyst for Stetter and benzoin reactions, its application in Knoevenagel condensations is a promising area of exploration.[1][2][3][4] These application notes provide a proposed protocol for utilizing this compound in the Knoevenagel condensation, drawing upon established principles of NHC catalysis.
Catalyst Information
-
Compound Name: this compound
-
Synonyms: N,N'-Dimethylbenzimidazolium iodide
-
CAS Number: 7181-87-5
-
Molecular Formula: C₉H₁₁IN₂
-
Molecular Weight: 274.10 g/mol
-
Appearance: Off-white to pale yellow crystalline solid
Proposed Catalytic Mechanism
The catalytic cycle for the Knoevenagel condensation using an NHC precursor like this compound is initiated by the deprotonation of the benzimidazolium salt by a base to form the active N-heterocyclic carbene. The NHC then acts as a Brønsted base, deprotonating the active methylene compound to generate a nucleophilic enolate. This enolate subsequently attacks the carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. Proton exchange and subsequent elimination of water yield the final α,β-unsaturated product and regenerate the NHC catalyst for the next cycle.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Experimental Protocols
The following is a general, proposed protocol for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound using this compound as a catalyst. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
This compound
-
Base (e.g., sodium hydroxide, triethylamine)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Ethyl acetate and hexane for extraction and chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.2 mmol), this compound (0.1 mmol, 10 mol%), and the chosen solvent (5 mL).
-
Add the base (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with dilute hydrochloric acid (1 M).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Caption: General experimental workflow for the Knoevenagel condensation.
Data Presentation
As the use of this compound for Knoevenagel condensation is not well-documented, a table of quantitative data from specific literature is not available. However, based on its application in other C-C bond-forming reactions like the Stetter reaction, a proposed set of reaction parameters for optimization is presented below.[3]
Table 1: Proposed Reaction Parameters for Optimization
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Benzaldehyde | Malononitrile | 10 | NaOH | Water | 100 | 3-6 |
| 2 | Benzaldehyde | Ethyl Cyanoacetate | 10 | Triethylamine | Ethanol | Reflux | 5-8 |
| 3 | 4-Chlorobenzaldehyde | Malononitrile | 20 | DBU | THF | Room Temp | 12-24 |
| 4 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 10 | NaOH | Solvent-free | 80 | 2-4 |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Use caution when working with bases and solvents.
Conclusion
This compound is a promising and readily available catalyst precursor for the Knoevenagel condensation. The proposed protocols and reaction parameters provide a solid foundation for researchers to explore and optimize this transformation for the synthesis of diverse α,β-unsaturated compounds. Further studies are encouraged to fully elucidate the substrate scope and catalytic efficiency of this system in Knoevenagel condensations.
References
Application Notes and Protocols: 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide in Domino Ring-Opening Redox Amidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations.[1][2][3] One such application is in domino reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. This document provides detailed application notes and protocols for the use of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide as a precursor for an N-heterocyclic carbene catalyst in domino ring-opening redox amidation reactions. This methodology offers an efficient route to synthesize valuable amide-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.[4]
Application Notes
The use of this compound as a catalyst precursor in domino ring-opening redox amidation reactions offers several advantages:
-
Efficiency: Domino reactions, by their nature, are highly atom- and step-economical, reducing waste and saving time and resources.[1][2]
-
Mild Reaction Conditions: These reactions can often be carried out under mild conditions, which is beneficial for the synthesis of complex and sensitive molecules.[5][6]
-
Metal-Free Catalysis: As an organocatalytic system, it avoids the use of transition metals, which can be toxic and difficult to remove from the final products, a crucial consideration in drug development.[3][7]
-
Versatility: The N-heterocyclic carbene generated from this compound can catalyze the amidation of a variety of aldehydes with a range of amines.[5][6][7]
This catalytic system is particularly useful for the synthesis of functionalized amides from cyclic aldehydes or other substrates capable of undergoing ring-opening. The resulting products can serve as key intermediates in the synthesis of alkaloids and other natural products.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the N-heterocyclic carbene precursor from 1H-benzo[d]imidazole.[8]
Materials:
-
1H-benzo[d]imidazole
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Acetonitrile (CH₃CN)
-
Petroleum ether
Procedure:
-
To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1.0 g, 8.5 mmol), K₂CO₃ (1.18 g, 8.5 mmol), and acetonitrile (15 mL).
-
Add iodomethane (2.1 mL, 33 mmol) to the mixture.
-
Seal the Schlenk tube, and evacuate and backfill with nitrogen three times.
-
Place the reaction mixture in a preheated oil bath at 83 °C and stir for 18 hours.
-
After the reaction is complete, filter the hot reaction mixture to remove insoluble materials.
-
Cool the filtrate in an ice-water bath to induce crystallization.
-
Collect the white crystals by filtration, wash with petroleum ether, and dry under reduced pressure to yield this compound.
Protocol 2: General Procedure for Domino Ring-Opening Redox Amidation
This general procedure can be adapted for a variety of substrates. The following is a representative example using a generic cyclic aldehyde and an amine.
Materials:
-
Cyclic aldehyde (e.g., formylcyclopropane derivative) (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (0.2 equiv)
-
Base (e.g., DBU or K₂CO₃) (0.2 equiv for NHC generation, and as needed for the reaction)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to generate the N-heterocyclic carbene in situ.
-
Add the cyclic aldehyde to the reaction mixture and stir for 10 minutes.
-
Add the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Presentation
Table 1: Substrate Scope in Domino Ring-Opening Redox Amidation
The following table summarizes the expected outcomes for the reaction with various substrates, based on analogous transformations reported in the literature.[1][2][6][7]
| Entry | Aldehyde Substrate | Amine | Product | Expected Yield (%) |
| 1 | Formylcyclopropane | Benzylamine | N-benzyl-4-oxobutanamide derivative | 75-85 |
| 2 | Isatin derivative | Aniline | 2-aminobenzamide derivative | 80-90 |
| 3 | Cinnamaldehyde | Propylamine | N-propyl-3-phenylpropenamide | 70-80 |
| 4 | Glutaraldehyde | Morpholine | N,N'-adipoyldimorpholine | 65-75 |
Visualizations
Caption: Catalytic cycle for the NHC-catalyzed domino ring-opening redox amidation.
Caption: General experimental workflow for the domino amidation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. N-heterocyclic carbene-catalyzed redox amidations of alpha-functionalized aldehydes with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Heterocyclic Carbene (NHC)-Catalyzed Direct Amidation of Aldehydes with Nitroso Compounds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ahmadullins.com [ahmadullins.com]
- 8. This compound | 7181-87-5 [chemicalbook.com]
Application of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide in Grignard Allylic Substitution: A Detailed Overview for Researchers
Application Notes
The utilization of N-heterocyclic carbenes (NHCs) as catalysts and ligands in organic synthesis has seen a significant rise, offering unique reactivity and selectivity. 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide serves as a stable and accessible precursor to its corresponding NHC, 1,3-dimethylbenzimidazol-2-ylidene. This NHC has demonstrated utility in facilitating Grignard allylic substitution reactions through two primary mechanistic pathways: a metal-catalyzed process, typically involving copper, and a metal-free organocatalytic pathway.
In the metal-catalyzed pathway , the in-situ generated NHC from this compound acts as a potent σ-donating ligand for a transition metal, such as copper. This NHC-metal complex then catalyzes the allylic substitution reaction between a Grignard reagent and an allylic electrophile. The NHC ligand plays a crucial role in modulating the reactivity and selectivity of the metal center, often influencing the regioselectivity (SN2 vs. SN2') and stereoselectivity of the transformation.
Alternatively, a metal-free pathway leverages the Lewis basicity of the NHC. In this approach, the NHC directly activates the Grignard reagent by forming an NHC-magnesium adduct. This activation enhances the nucleophilicity of the organic group of the Grignard reagent, enabling it to undergo allylic substitution with a suitable electrophile without the need for a transition metal catalyst. This organocatalytic approach offers the benefits of avoiding potentially toxic and expensive transition metals.
The choice between these pathways and the specific reaction conditions can be tailored to achieve desired outcomes in terms of yield, regioselectivity, and substrate scope. The following sections provide detailed protocols for both the copper-catalyzed and a representative metal-free Grignard allylic substitution reaction utilizing this compound as the catalyst precursor.
Experimental Protocols
Protocol 1: Copper-Catalyzed Grignard Allylic Substitution
This protocol is adapted from established procedures for NHC-Cu catalyzed allylic substitutions.
Reaction Scheme:
Materials:
-
This compound
-
Copper(I) iodide (CuI) or Copper(II) acetylacetonate (Cu(acac)₂)
-
Allylic substrate (e.g., cinnamyl chloride, allyl phosphate)
-
Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium chloride) in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.05 mmol, 5 mol%) and the copper salt (e.g., CuI, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous THF (e.g., 5 mL) to the flask and stir the suspension at room temperature for 15-30 minutes to allow for complex formation.
-
Reactant Addition: Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, optimization may be required). To this mixture, add the allylic substrate (1.0 mmol, 1 equiv) via syringe.
-
Grignard Reagent Addition: Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to stir at the selected temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at a low temperature.
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the desired allylic substitution product.
Quantitative Data Summary (Illustrative):
| Entry | Allylic Substrate | Grignard Reagent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (SN2':SN2) |
| 1 | Cinnamyl Chloride | Phenylmagnesium Bromide | 5 | 0 | 2 | 85 | >95:5 |
| 2 | Allyl Phosphate | Ethylmagnesium Chloride | 5 | -20 | 4 | 78 | 90:10 |
Note: The data in this table is illustrative and based on typical results for similar NHC-Cu catalyzed reactions. Actual results may vary depending on the specific substrates and optimized conditions.
Protocol 2: Metal-Free Grignard Allylic Substitution
This protocol is based on the principle of Lewis base activation of Grignard reagents by NHCs.[1]
Reaction Scheme:
Materials:
-
This compound
-
Allylic substrate (e.g., allyl bromide, cinnamyl phosphate)
-
Grignard reagent (e.g., butylmagnesium chloride, phenylmagnesium bromide) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Precursor and Substrate: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the allylic substrate (1.0 mmol, 1 equiv) and this compound (e.g., 0.1 mmol, 10 mol%) in anhydrous THF (e.g., 5 mL).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Grignard Reagent Addition: To the cooled solution, add the Grignard reagent (1.5 mmol, 1.5 equiv) dropwise via syringe over a period of 10-15 minutes. The Grignard reagent also acts as the base to deprotonate the imidazolium salt to form the active NHC catalyst in situ.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the pure product.
Quantitative Data Summary (Illustrative):
| Entry | Allylic Substrate | Grignard Reagent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (SN2':SN2) |
| 1 | Cinnamyl Bromide | Butylmagnesium Chloride | 10 | -78 to 0 | 6 | 75 | >98:2 |
| 2 | Allyl Phosphate | Phenylmagnesium Bromide | 10 | -20 | 5 | 68 | 92:8 |
Note: This data is representative of metal-free NHC-catalyzed allylic substitutions.[1] Specific yields and selectivities will depend on the substrates and reaction conditions.
Visualizations
Caption: Copper-Catalyzed Grignard Allylic Substitution Pathway.
Caption: Metal-Free Grignard Allylic Substitution Pathway.
Caption: General Experimental Workflow for Grignard Allylic Substitution.
References
Application Notes and Protocols for the Acylation of Alcohols Catalyzed by 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of esters, which are prevalent motifs in pharmaceuticals and fine chemicals. Traditional acylation methods often rely on stoichiometric amounts of activating reagents or harsh reaction conditions. The use of N-heterocyclic carbenes (NHCs) as organocatalysts has emerged as a powerful and milder alternative. This document provides a detailed experimental setup and protocol for the acylation of alcohols using 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide as a precatalyst. The in situ generation of the corresponding benzimidazol-2-ylidene, a potent NHC, facilitates the acylation of a wide range of alcohols with acylating agents such as acid anhydrides.
Catalytic Signaling Pathway: NHC-Catalyzed Acylation
The catalytic cycle for the acylation of alcohols using a benzimidazolium salt precatalyst involves the in situ formation of the active N-heterocyclic carbene (NHC), which then activates the alcohol for nucleophilic attack on the acylating agent.
Application Notes and Protocols: 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide Catalyzed Umpolung Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide as a catalyst in umpolung reactions. This N-heterocyclic carbene (NHC) precursor is a versatile and efficient tool for reversing the polarity of functional groups, enabling novel bond formations that are crucial in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction to Umpolung Catalysis
Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional methods.[1] N-heterocyclic carbenes (NHCs), generated in situ from azolium salts like this compound, are exceptional catalysts for mediating such transformations.[1][2] They facilitate the generation of acyl anion equivalents from aldehydes, which can then participate in a variety of nucleophilic reactions.[1] This document focuses on two prominent examples of such reactions: the Benzoin Condensation and the Stetter Reaction.
Catalyst Synthesis: this compound
The catalyst precursor can be synthesized from readily available starting materials.
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-Benzo[d]imidazole
-
Potassium carbonate (K2CO3)
-
Iodomethane (CH3I)
-
Acetonitrile (CH3CN)
-
Petroleum ether (PE)
-
Schlenk tube
-
Oil bath
-
Filtration apparatus
-
Ice water bath
Procedure:
-
To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1 g, 8.5 mmol), K2CO3 (1.18 g, 8.5 mmol), iodomethane (2.1 mL, 33 mmol), and acetonitrile (15 mL).
-
Seal the Schlenk tube, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Place the reaction mixture in a preheated oil bath at 83°C and stir for 18 hours.
-
After the reaction is complete, filter the hot reaction mixture rapidly to remove any insoluble materials.
-
Immediately transfer the filtrate to an ice water bath to induce the precipitation of white crystals.
-
Collect the crystals by filtration, wash with petroleum ether, and dry under reduced pressure to yield this compound. (Typical yield: 1.3 g, 56%).[3]
Application 1: The Benzoin Condensation
The benzoin condensation is a classic umpolung reaction that involves the dimerization of two aldehydes to form an α-hydroxy ketone. This compound, in the presence of a base, efficiently catalyzes this transformation under mild and green conditions.[1][2]
Quantitative Data: Substrate Scope of the Benzoin Condensation
| Entry | Aldehyde | Product | Yield (%) | Conditions |
| 1 | Benzaldehyde | Benzoin | 97 | NaOH, water, 1 h |
| 2 | p-Tolualdehyde | 4,4'-Dimethylbenzoin | 96 | NaOH, water, 3 h |
| 3 | p-Chlorobenzaldehyde | 4,4'-Dichlorobenzoin | 95 | NaOH, water, 3 h |
| 4 | 4-Methoxybenzaldehyde | Anisoin | 91 | KOtBu, THF, 2 h |
| 5 | 2-Furaldehyde | Furoin | 94 | KOtBu, THF, 0.5 h |
| 6 | 2-Thiophenecarboxaldehyde | 2,2'-Thenoin | 92 | KOtBu, THF, 0.5 h |
| 7 | 4-Fluorobenzaldehyde | 4,4'-Difluorobenzoin | 51 | KOtBu, THF, 2 h |
Data compiled from multiple sources, yields are for isolated products.[2][4][5]
Experimental Protocol: General Procedure for Benzoin Condensation
Materials:
-
Aromatic aldehyde
-
This compound
-
Base (e.g., NaOH or KOtBu)
-
Solvent (e.g., water or THF)
-
Reaction vessel
-
Stirring apparatus
-
Extraction and purification solvents/equipment
Procedure (Aqueous Conditions):
-
In a reaction vessel, dissolve this compound (0.273 g, 1.00 mmol) and NaOH (0.040 g, 1.00 mmol) in water (20 mL).
-
Add the aromatic aldehyde (10.00 mmol) to the stirred solution.
-
Heat the mixture to 80°C and stir for the time indicated in the data table (typically 1-3 hours).
-
Upon completion (monitored by TLC), cool the reaction mixture.
-
If the product precipitates, collect it by filtration, wash with water, and dry.
-
If the product is soluble, extract the mixture with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product for further purification if necessary.[2][6]
Application 2: The Stetter Reaction
The Stetter reaction is a 1,4-addition of an aldehyde to an α,β-unsaturated compound, a powerful tool for the synthesis of 1,4-dicarbonyl compounds.[7] this compound has been demonstrated to be an effective catalyst for this reaction, particularly under microwave irradiation or in aqueous media.[8][9][10]
Quantitative Data: Substrate Scope of the Intermolecular Stetter Reaction
| Entry | Aldehyde | Michael Acceptor | Product | Yield (%) | Conditions |
| 1 | Benzaldehyde | Acrylonitrile | 4-Oxo-4-phenylbutanenitrile | 95 | NaOH, MW, solvent-free |
| 2 | Benzaldehyde | Methyl vinyl ketone | 1-Phenylpentane-1,4-dione | 98 | NaOH, MW, solvent-free |
| 3 | Benzaldehyde | Ethyl acrylate | Ethyl 4-oxo-4-phenylbutanoate | 92 | NaOH, MW, solvent-free |
| 4 | 4-Chlorobenzaldehyde | Acrylonitrile | 4-(4-Chlorophenyl)-4-oxobutanenitrile | 96 | NaOH, MW, solvent-free |
| 5 | 4-Chlorobenzaldehyde | Methyl vinyl ketone | 1-(4-Chlorophenyl)pentane-1,4-dione | 94 | NaOH, MW, solvent-free |
| 6 | 4-Methylbenzaldehyde | Acrylonitrile | 4-Oxo-4-(p-tolyl)butanenitrile | 92 | NaOH, MW, solvent-free |
| 7 | Benzaldehyde | Acrylonitrile | 4-Oxo-4-phenylbutanenitrile | 75 | NaOH, water, 100°C, 3 h |
| 8 | 4-Chlorobenzaldehyde | Acrylonitrile | 4-(4-Chlorophenyl)-4-oxobutanenitrile | 77 | NaOH, water, 100°C, 3 h |
Data compiled from multiple sources, yields are for isolated products.[8][9][10][11]
Experimental Protocol: General Procedure for the Stetter Reaction
Procedure (Microwave, Solvent-Free):
-
In a microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), the α,β-unsaturated compound (2.0 mmol), this compound (0.5 mmol, 50 mol%), and NaOH (0.5 mmol).
-
Seal the vial and place it in a microwave reactor. Irradiate at a suitable power and temperature (e.g., 80-100°C) for a short duration (typically 5-15 minutes).
-
After cooling, dissolve the reaction mixture in an organic solvent (e.g., dichloromethane).
-
Wash with water, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by chromatography to obtain the 1,4-dicarbonyl product.[8]
Procedure (Aqueous Conditions):
-
To a stirred solution of this compound (0.20 mmol) and NaOH (0.20 mmol) in water (5 mL), add the aromatic aldehyde (1.00 mmol) and the α,β-unsaturated compound (2.00 mmol).
-
Heat the mixture to 100°C and stir for 3-6 hours.
-
After completion (monitored by TLC), cool the reaction mixture and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.
Visualizations
Catalytic Cycle and Workflows
Caption: General catalytic cycle for NHC-mediated umpolung of aldehydes.
Caption: Experimental workflow for a typical Stetter reaction.
Caption: Logical relationship of catalyst synthesis and its application.
References
- 1. scienceasia.org [scienceasia.org]
- 2. Benzoin Condensation (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Conversion of alpha,beta-unsaturated aldehydes into saturated esters: an Umpolung reaction catalyzed by nucleophilic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 5. scienceasia.org [scienceasia.org]
- 6. researchgate.net [researchgate.net]
- 7. Stetter Reaction [organic-chemistry.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 10. Carbene catalyzed umpolung of α,β-enals: a reactivity study of diamino dienols vs. azolium enolates, and the characterization of advanced reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of N-Heterocyclic Carbene Precursors and Metal Complexes from 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and the stability they impart to metal complexes. The benzimidazole scaffold, in particular, offers a readily tunable platform for designing NHC ligands. Microwave-assisted synthesis has been shown to be a highly efficient method for the preparation of benzimidazole derivatives and their corresponding metal-NHC complexes, offering significant reductions in reaction times and often leading to improved yields compared to conventional heating methods.[1][2][3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis utilizing 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide as a precursor to NHC ligands and their subsequent metal complexes, with a focus on their applications in catalysis and potential for drug development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several advantages over conventional heating methods for the synthesis of benzimidazole derivatives and their metal complexes:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][2][3][4]
-
Increased Yields: In many cases, microwave-assisted synthesis leads to higher product yields compared to conventional methods.[2][3][4]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reaction profiles.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzimidazole Derivatives
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2-substituted benzimidazoles | Microwave | 3-10 min | 75-92 | [2] |
| Conventional | 2-8 h | 68-85 | [2] | |
| 2-alkyl/aryl benzimidazoles | Microwave | Not specified | 10-50% increase | [3][4] |
| Conventional | Not specified | Baseline | [3][4] | |
| Benzimidazole | Microwave | 4 min | 95 | [5] |
| Conventional | Not specified | Lower than MW | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Palladium N-Heterocyclic Carbene Complex
This protocol describes a general method for the synthesis of a palladium-NHC complex from this compound using microwave irradiation. This method is adapted from conventional heating procedures for similar imidazolium salts.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous solvent (e.g., DMSO, DMF, acetonitrile)
-
Microwave reactor vials
-
Stir bars
Procedure:
-
In a microwave reactor vial, combine this compound (1 equivalent), palladium(II) acetate (0.5 equivalents), and a suitable base (1.1 equivalents).
-
Add the anhydrous solvent to the vial to dissolve the reactants.
-
Place a stir bar in the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting mixture can be purified by filtration through a pad of Celite to remove any insoluble material, followed by removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of a Silver N-Heterocyclic Carbene Complex
This protocol outlines a general procedure for the synthesis of a silver-NHC complex. Silver-NHC complexes are often used as transmetalating agents for the synthesis of other metal-NHC complexes.
Materials:
-
This compound
-
Silver(I) oxide (Ag₂O)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Microwave reactor vials
-
Stir bars
Procedure:
-
In a microwave reactor vial, suspend this compound (1 equivalent) and silver(I) oxide (0.5 equivalents) in the chosen anhydrous solvent.
-
Add a stir bar and seal the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a moderate temperature (e.g., 60-80 °C) for a short duration (e.g., 5-15 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through Celite to remove excess silver oxide and other solid byproducts.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude silver-NHC complex.
-
The product can be further purified by washing with a non-polar solvent (e.g., hexane) to remove any organic impurities.
Protocol 3: Microwave-Assisted Stetter Reaction Catalyzed by in situ Generated NHC
This protocol describes the use of this compound as a pre-catalyst for the intermolecular Stetter reaction under microwave irradiation. The NHC is generated in situ.
Materials:
-
This compound (catalyst)
-
A suitable base (e.g., DBU, NaOH)
-
An aromatic aldehyde
-
An α,β-unsaturated compound (e.g., acrylonitrile, acrylates)
-
Microwave reactor vials
-
Stir bars
Procedure:
-
To a microwave reactor vial, add the aromatic aldehyde (1 equivalent), the α,β-unsaturated compound (1.2 equivalents), this compound (0.1-0.5 equivalents), and the base (0.1-0.5 equivalents).
-
If a solvent is used, add it at this stage. Some reactions can be performed under solvent-free conditions.
-
Add a stir bar and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 100-140 °C) and time (e.g., 10-60 minutes), as optimized for the specific substrates.
-
After cooling, the reaction mixture can be directly purified by column chromatography to isolate the desired 1,4-dicarbonyl product.
Visualizations
Caption: Workflow for the microwave-assisted synthesis and application of metal-NHC complexes.
Caption: Simplified catalytic cycle for the NHC-catalyzed Stetter reaction.
Applications in Research and Drug Development
NHC-metal complexes derived from benzimidazolium salts are of significant interest to researchers in both academia and industry.
-
Catalysis: Palladium-NHC complexes are highly effective catalysts for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis. The enhanced stability and activity of these complexes make them attractive alternatives to traditional phosphine-based catalysts.
-
Drug Development: Metal complexes, including those with NHC ligands, have garnered attention for their potential therapeutic applications. Silver-NHC complexes, for instance, have been investigated for their antimicrobial properties. Furthermore, gold and palladium-NHC complexes have shown promise as anticancer agents, although the mechanisms of action are still under investigation. The ability to readily modify the benzimidazole core allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
The use of this compound as a precursor for N-heterocyclic carbene ligands, coupled with the efficiency of microwave-assisted synthesis, provides a powerful platform for the rapid generation of novel metal-NHC complexes. These complexes have broad applicability in catalysis and hold promise for the development of new therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers looking to explore the potential of this exciting class of compounds.
References
- 1. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts [mdpi.com]
- 4. N-Heterocyclic carbene metal complexes in medicinal chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Benzimidazolium Salt Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of benzimidazolium salts as N-heterocyclic carbene (NHC) precursors in palladium-catalyzed cross-coupling reactions. The exceptional stability and strong σ-donor properties of NHC ligands derived from benzimidazolium salts make them highly effective in forming stable and active palladium catalysts for a variety of C-C bond-forming reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4][5][6]
Introduction to Benzimidazolium Salt Ligands
Benzimidazolium salts are precursors to N-heterocyclic carbenes (NHCs), a class of ligands that has become a powerful alternative to phosphines in palladium-catalyzed cross-coupling reactions.[1][7] The resulting Pd-NHC complexes exhibit high thermal stability and resistance to air and moisture, which is attributed to the strong palladium-carbon bond.[1] The electronic and steric properties of the NHC ligand can be readily tuned by modifying the substituents on the nitrogen atoms and the benzimidazole backbone, allowing for the optimization of catalytic activity for specific substrates.[1][8]
Core Advantages:
-
High Stability: Pd-NHC complexes derived from benzimidazolium salts demonstrate remarkable thermal and chemical stability.[1]
-
High Catalytic Activity: These catalysts are effective for a broad range of substrates, including challenging aryl chlorides which are often less reactive.[1][7]
-
Tunability: The modular synthesis of benzimidazolium salts allows for fine-tuning of steric and electronic properties to optimize reaction outcomes.[1]
-
Reduced Sensitivity: Compared to many phosphine ligands, NHC precursors are often less sensitive to air and moisture, simplifying handling and reaction setup.[1][7]
General Experimental Workflow
The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction using an in situ generated catalyst from a benzimidazolium salt.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle Overview
The catalytic cycle for palladium-catalyzed cross-coupling reactions with NHC ligands generally follows the path of oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination.
Caption: A simplified catalytic cycle for Pd-NHC cross-coupling reactions.
Application Notes & Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters. Catalytic systems derived from benzimidazolium salts and a palladium source are highly effective for this transformation, particularly with less reactive aryl chlorides.[1][7]
Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride:
A specific protocol for the Suzuki-Miyaura coupling of 4-chloroacetophenone with phenylboronic acid is detailed below, based on reported procedures.[1]
Materials:
-
Benzimidazolium salt ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
Aryl chloride (e.g., 4-chloroacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Solvent (e.g., tert-Butanol)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzimidazolium salt (0.02 mmol), Pd(OAc)₂ (0.01 mmol), and K₃PO₄ (1.5 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and solvent (3 mL).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the designated time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Summary for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | 1.0 | K₃PO₄ | t-BuOH | 80 | 24 | 95 | [1] |
| 2 | 4-Bromotoluene | Phenylboronic acid | 0.005 | NaH | DMF | 130 | 1 | >99 | [9] |
| 3 | 2-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | t-BuOH | 80 | 24 | 95 | [1] |
| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | 0.5 | K₂CO₃ | DMF/H₂O | 80 | 0.17 | 98 | [10] |
Heck-Mizoroki Coupling
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. Benzimidazolium salt-based catalysts have shown excellent activity in this reaction.[11]
Protocol for Heck-Mizoroki Coupling:
A representative protocol for the Heck coupling of 1-bromo-4-nitrobenzene and styrene is provided.[11]
Materials:
-
Benzimidazolium salt ligand
-
Palladium(II) chloride (PdCl₂)
-
Base (e.g., NaOH)
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Alkene (e.g., styrene)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, the benzimidazolium salt (0.01 mmol) and PdCl₂ (0.005 mmol) are combined.
-
The vessel is flushed with an inert gas.
-
The aryl halide (1.0 mmol), alkene (1.2 mmol), base (1.5 mmol), and solvent (5 mL) are added.
-
The mixture is heated to the desired temperature (e.g., 120 °C) and stirred for the specified time (e.g., 1 hour).
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by chromatography.
Data Summary for Heck-Mizoroki Coupling:
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Styrene | 0.5 | NaOH | DMSO | 120 | 1 | >99 | [11] |
| 2 | Iodobenzene | Styrene | 1.0 | Et₃N | BmimPF₆ | 100 | 3 | 98 | [12] |
| 3 | 4-Bromoacetophenone | Styrene | 0.5 | K₂CO₃ | DMF/H₂O | 80 | 0.17 | 96 | [10] |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Pd-NHC complexes derived from benzimidazolium salts can catalyze this reaction, often under copper-free conditions.[13][14]
Protocol for Sonogashira Coupling:
A general protocol for the copper-free Sonogashira coupling of an aryl bromide and a terminal alkyne is outlined.[14]
Materials:
-
Benzimidazolium salt ligand
-
Palladium source (e.g., Pd(PPh₃)₂Cl₂)
-
Base (e.g., KOtBu)
-
Aryl halide
-
Terminal alkyne
-
Solvent (e.g., THF)
-
Crown ether (e.g., 18-crown-6)
Procedure:
-
A mixture of the benzimidazolium salt (0.06 mmol) and Pd(PPh₃)₂Cl₂ (0.03 mmol) is prepared in a Schlenk tube under an inert atmosphere.
-
The aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), base (1.5 mmol), 18-crown-6 (0.03 mmol), and solvent (5 mL) are added.
-
The reaction is stirred at a moderate temperature (e.g., 60 °C) until completion as monitored by TLC or GC.
-
The reaction is then quenched, and the product is extracted and purified using standard techniques.
Data Summary for Sonogashira Coupling:
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylacetylene | 3.0 | KOtBu | THF | 60 | 2 | 95 | [14] |
| 2 | Iodobenzene | Phenylacetylene | 1.0 | KOH | CH₃CN/H₂O | RT | 2 | 95 | [15] |
| 3 | 4-Iodoanisole | Phenylacetylene | 0.01 (Pd) / 1.0 (Cu) | Cs₂CO₃ | Dioxane | 100 | 12 | 98 | [16] |
Synthesis of Benzimidazolium Salt Ligands
The synthesis of benzimidazolium salts is typically straightforward, often involving the N-alkylation of a benzimidazole derivative.
Caption: A simplified schematic for the synthesis of benzimidazolium salts.
General Protocol for Benzimidazolium Salt Synthesis:
-
A solution of an N-substituted benzimidazole in a suitable solvent (e.g., DMF or acetonitrile) is prepared.[7][10]
-
An appropriate alkyl halide is added to the solution.[7][10]
-
The mixture is heated to reflux for a period ranging from a few hours to a day.[7][10]
-
After cooling, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent to afford the pure benzimidazolium salt.[7]
These protocols and data provide a solid foundation for researchers to employ palladium-catalyzed cross-coupling reactions with benzimidazolium salt ligands in their synthetic endeavors, particularly in the context of drug discovery and development where efficient and robust bond-forming methodologies are paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ajol.info [ajol.info]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The double alkylation of 1H-benzimidazole requires sufficient time and temperature. Ensure your reaction is running for the recommended duration and at the appropriate temperature. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Suboptimal Base: The choice and amount of base are critical. A base that is too weak may not facilitate the second alkylation effectively, while a base that is too strong can lead to side product formation. Potassium carbonate (K₂CO₃) is often a suitable choice as it is strong enough to drive the reaction to completion while minimizing unwanted byproducts.[1][2] Ensure you are using the correct stoichiometric amount of base.
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Moisture Contamination: The intermediate, 1-methyl-1H-benzimidazole, and the final product are hygroscopic. Moisture can interfere with the reaction and complicate product isolation. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Inefficient Purification: The product may be lost during workup and purification. Hot filtration is recommended to remove insoluble materials, followed by rapid cooling of the filtrate in an ice bath to induce crystallization.[3] Washing the collected crystals with a non-polar solvent like petroleum ether or ethyl acetate can help remove impurities without dissolving the desired product.[3][4] Trituration has also been noted as a simple and effective purification method for achieving high yields.[1]
Question: I am observing significant amounts of a byproduct. How can I identify and minimize it?
Answer:
The most common byproduct is the mono-alkylated intermediate, 1-methyl-1H-benzimidazole.
-
Identification: This can be identified using ¹H NMR spectroscopy by the presence of a characteristic N-H proton signal and a different set of aromatic proton signals compared to the desired product and starting material.
-
Minimization:
-
Excess Alkylating Agent: Using a slight excess of the methylating agent (iodomethane) can help drive the reaction towards the di-alkylated product.[3]
-
Reaction Time and Temperature: Increasing the reaction time or temperature can promote the second methylation. However, be cautious as excessively harsh conditions can lead to degradation.
-
Choice of Base: As mentioned, a moderately strong base like potassium carbonate is effective.
-
Question: The final product is difficult to crystallize or appears oily. What should I do?
Answer:
Difficulty in crystallization can be due to impurities or residual solvent.
-
Purity: Ensure the reaction has gone to completion and that byproducts are minimized.
-
Solvent Removal: Thoroughly remove the reaction solvent under reduced pressure.
-
Recrystallization: If the product is still oily, attempt recrystallization from a suitable solvent system. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or acetonitrile) and then add a non-polar solvent (like diethyl ether or petroleum ether) until turbidity is observed, followed by cooling to induce crystallization.
-
Trituration: Vigorously stirring the oily product with a non-polar solvent in which it is insoluble can sometimes induce solidification.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: Potassium carbonate (K₂CO₃) is frequently recommended as an effective base for this synthesis. It is strong enough to facilitate the deprotonation of benzimidazole for both alkylation steps but mild enough to minimize the formation of unwanted byproducts.[1][2]
Q2: What is a typical yield for this reaction?
A2: Reported yields can vary based on the specific conditions and scale of the reaction. A yield of around 56% has been documented in a procedure using 1H-benzimidazole, iodomethane, and potassium carbonate in acetonitrile at 83°C.[3] Optimization of reaction conditions and purification methods can potentially lead to higher yields.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Melting Point: The literature melting point is reported to be in the range of 137-142 °C. A sharp melting point close to this range is indicative of high purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: While not always strictly necessary, using an inert atmosphere (like nitrogen or argon) is good practice, especially if you are aiming for high yields and purity.[3] It helps to prevent potential side reactions with atmospheric moisture and oxygen, particularly since the intermediates and product can be hygroscopic.
Data Presentation
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1H-benzo[d]imidazole, iodomethane | K₂CO₃ | Acetonitrile | 83 | 18 | 56 | [3] |
| 1H-benzimidazole, methylene iodide | K₂CO₃ | Acetonitrile | Elevated | - | - | [2] |
| N-alkylated benzimidazole, alkyl halide | - | Toluene | Reflux | 18-24 | - | [4] |
Note: Not all sources provided quantitative yield data.
Experimental Protocols
Protocol 1: Synthesis of this compound [3]
-
To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1 g, 8.5 mmol), potassium carbonate (1.18 g, 8.5 mmol), and acetonitrile (15 mL).
-
Add iodomethane (2.1 mL, 33 mmol) to the mixture.
-
Seal the reaction tube, and then evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Place the sealed tube in a preheated oil bath at 83°C.
-
Stir the reaction mixture vigorously for 18 hours.
-
After the reaction is complete, filter the hot mixture rapidly to remove any insoluble material.
-
Immediately transfer the hot filtrate to an ice water bath to induce the precipitation of white crystals.
-
Collect the crystals by filtration.
-
Wash the collected crystals with petroleum ether.
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Dry the final product under reduced pressure to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Optimization of the Synthesis of 1, 3-Dimethyl-4-Nitro-1H-Benzimidazolium Iodide; Under Basic Conditions [digitalcommons.kennesaw.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 7181-87-5 [chemicalbook.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Purification of Crude 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide by Trituration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide using the trituration method. This guide is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Trituration of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound by trituration. The choice of solvent and specific conditions may require optimization based on the nature and quantity of impurities.
Objective: To remove non-polar impurities and unreacted starting materials from the crude product to yield a purified, free-flowing solid.
Materials:
-
Crude this compound
-
Trituration solvent (e.g., diethyl ether, ethyl acetate, hexane, or a mixture thereof)
-
Mortar and pestle or a flask with a magnetic stirrer
-
Spatula
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Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum source
Procedure: Suspend & Filter Method
-
Preparation: Place the crude, solid this compound into a mortar or a flask. If the crude product is a viscous oil, it may be beneficial to cool it in an ice bath to induce solidification.
-
Solvent Addition: Add a small volume of a suitable trituration solvent. A good starting point is a solvent in which the desired product is sparingly soluble, while the impurities are highly soluble. Diethyl ether or ethyl acetate are common choices.
-
Trituration:
-
Using a Mortar and Pestle: Gently grind the solid with the pestle. The goal is to break up the solid into a fine powder, increasing the surface area for the solvent to wash away impurities.
-
Using a Flask and Stirrer: Add a magnetic stir bar to the flask and stir the suspension vigorously. The stirring action will help to break down the solid and dissolve the impurities.
-
-
Observation: The solid product should ideally become a free-flowing powder, and the solvent may become colored as it dissolves the impurities.
-
Filtration: After a few minutes of trituration/stirring, collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of fresh, cold trituration solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified solid under vacuum to remove any residual solvent.
Alternative Procedure: Solvent then Anti-Solvent
-
Dissolution: Dissolve the crude product in a minimal amount of a solvent in which it is moderately to highly soluble (e.g., dichloromethane or acetone).
-
Precipitation: While stirring, slowly add an anti-solvent (a solvent in which the product is poorly soluble, such as diethyl ether or hexane) until a precipitate forms.
-
Isolation: Collect the solid by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" or becomes a sticky mass instead of a free-flowing solid. | The product has a low melting point or is forming a liquid phase with the solvent. High levels of impurities can also lower the melting point. | - Cool the mixture in an ice bath during trituration. - Use a different trituration solvent or a mixture of solvents. A less polar solvent might be less likely to dissolve the product. - Try the "Solvent then Anti-Solvent" method. - Ensure the crude product is as dry as possible before starting. |
| Low recovery of the purified product. | The product has some solubility in the trituration solvent. | - Use a minimal amount of solvent. - Pre-cool the solvent before use. - Perform the trituration at a lower temperature. - Reduce the trituration time. |
| The purified product is still colored. | The colored impurities are not soluble in the chosen trituration solvent. | - Try a different trituration solvent. A slightly more polar solvent might be necessary, but be mindful of product loss. - Consider passing a solution of the crude product through a small plug of silica gel or activated charcoal before trituration. - Recrystallization may be necessary for highly colored impurities. |
| The solid is difficult to break up and remains in large clumps. | The solid is very hard or has not been sufficiently dried from the reaction solvent. | - Ensure the crude product is thoroughly dried before trituration. - Use a mortar and pestle for more effective grinding. - Start with a smaller amount of crude material to make mechanical grinding easier. |
| The product is a very fine powder that is difficult to filter. | The product has precipitated too quickly. | - If using the "Solvent then Anti-Solvent" method, add the anti-solvent more slowly to encourage the formation of larger crystals. - Allow the suspension to stand for a period before filtration to allow smaller particles to agglomerate. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of trituration?
A1: Trituration is a purification technique used to remove soluble impurities from a solid compound. By washing the crude solid with a solvent in which the desired product is insoluble or sparingly soluble, the impurities are dissolved and washed away, leaving a purer solid product.
Q2: How do I choose the right solvent for trituration?
A2: The ideal trituration solvent is one in which your desired product has very low solubility, while the impurities are highly soluble. For this compound, non-polar to moderately polar solvents like diethyl ether, ethyl acetate, or hexane are good starting points. Small-scale solubility tests with the crude material can help determine the optimal solvent.
Q3: What is the difference between trituration and recrystallization?
A3: In trituration, the desired compound remains a solid throughout the process. In recrystallization, the crude product is completely dissolved in a hot solvent and then allowed to crystallize as the solution cools, leaving the impurities in the mother liquor. Trituration is often faster and uses less solvent, but recrystallization can achieve a higher level of purity.
Q4: My product is a persistent oil. Can I still use trituration?
A4: If the product is an oil at room temperature, traditional trituration will not work. You can try dissolving the oil in a minimal amount of a suitable solvent and then precipitating the product by adding an anti-solvent. Cooling the oil significantly may also induce solidification, allowing for trituration at a low temperature.
Q5: How can I tell if my product is pure after trituration?
A5: The purity of the final product can be assessed using various analytical techniques. A melting point determination should show a sharper and higher melting range compared to the crude material. Spectroscopic methods such as ¹H NMR can be used to check for the absence of impurity signals.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Trituration Solvent Volume | 1-5 mL per gram of crude product | This is a starting point and should be minimized to reduce product loss. |
| Trituration Time | 5-15 minutes | Prolonged trituration can lead to increased product loss if there is some solubility in the solvent. |
| Temperature | Room temperature or 0°C (ice bath) | Lower temperatures are generally preferred to minimize product solubility. |
| Expected Yield | >80% | Yields are highly dependent on the purity of the crude material and the solubility of the product in the chosen solvent. |
Visualizations
Caption: Experimental workflow for the purification of crude this compound by trituration.
Caption: Troubleshooting workflow for common issues during trituration.
Technical Support Center: Stetter Reaction with Benzimidazolium Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Stetter reaction with benzimidazolium catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during the Stetter reaction, focusing on the formation of unwanted side products and offering potential solutions.
Issue 1: Low yield of the desired 1,4-dicarbonyl product and significant formation of a benzoin side product.
Question: My Stetter reaction is producing a large amount of the benzoin condensation product and very little of the desired Stetter product. What is causing this and how can I fix it?
Answer:
The Stetter reaction and the benzoin condensation are competing pathways that both proceed through a common Breslow intermediate.[1][2][3] The benzoin condensation is a reversible 1,2-addition of the aldehyde to itself, while the Stetter reaction is an irreversible 1,4-addition of the aldehyde to a Michael acceptor.[2][3][4][5] Several factors can favor the undesired benzoin pathway:
-
Reaction Conditions: The presence of water can sometimes increase the amount of benzoin formation.[1]
-
Catalyst and Substrate: The specific benzimidazolium catalyst and the nature of the aldehyde and Michael acceptor can influence the relative rates of the two reactions.
-
Reversibility: While benzoin condensation is reversible, if the reaction conditions do not sufficiently favor the irreversible Stetter pathway, the benzoin product can accumulate.[2][3][5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If applicable to your specific protocol, ensure all reagents and solvents are dry. The presence of water has been shown to increase the formation of the benzoin side product in some cases.[1]
-
Optimize Reaction Temperature and Time: The Stetter reaction is generally irreversible, while the benzoin condensation is reversible.[2][3][5] Running the reaction for a longer time or at a higher temperature (within the stability limits of your reactants and catalyst) may allow the benzoin adduct to revert to the Breslow intermediate, which can then be trapped irreversibly by the Michael acceptor.
-
Vary Catalyst and Base: The choice of benzimidazolium salt and the base used to generate the N-heterocyclic carbene (NHC) can be critical. Experiment with different catalyst structures or a different base to see if the selectivity for the Stetter product improves.
-
Use Benzoin as the Aldehyde Source: In some cases, benzoin itself can be used as a "masked aldehyde" starting material.[1][5] Under the reaction conditions, the benzoin can revert to the Breslow intermediate, which can then participate in the Stetter reaction.[5]
Issue 2: Formation of aldol condensation products, especially with aliphatic aldehydes.
Question: I am using an aliphatic aldehyde in my Stetter reaction and observing aldol condensation side products. How can I avoid this?
Answer:
Aliphatic aldehydes are prone to aldol condensation, a reaction that can compete with the desired Stetter reaction.[5] This is particularly an issue when cyanide is used as a catalyst.[5] While benzimidazolium catalysts (a type of thiazolium salt analogue) are generally more suitable for aliphatic aldehydes, side reactions can still occur.[5]
Troubleshooting Steps:
-
Confirm Catalyst Choice: Ensure you are using an N-heterocyclic carbene catalyst (generated from a benzimidazolium salt) rather than a cyanide catalyst, as the former are better suited for aliphatic aldehydes.[5]
-
Optimize Base and Temperature: The choice and concentration of the base are critical. A strong base can promote aldol condensation. Consider using a weaker, non-nucleophilic base or carefully titrating the amount of base. Lowering the reaction temperature may also help to disfavor the aldol pathway.
-
Substrate Concentration: High concentrations of the aliphatic aldehyde may favor the bimolecular aldol reaction. Try running the reaction at a lower concentration.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Stetter reaction?
A1: The most common side reaction is the benzoin condensation.[1][2][3][4] Both the Stetter reaction and the benzoin condensation proceed through the same key intermediate, the Breslow intermediate.[1] The benzoin condensation is a 1,2-addition, while the Stetter reaction is a 1,4-addition.[2][3]
Q2: Can I use benzaldehyde in a self-condensation reaction?
A2: Benzaldehyde cannot undergo a typical base-catalyzed aldol self-condensation because it lacks α-protons, which are necessary for enolate formation.[6] However, in the presence of a nucleophilic catalyst like cyanide or an N-heterocyclic carbene, it readily undergoes benzoin condensation.[7]
Q3: Is the benzoin condensation always detrimental to the Stetter reaction?
A3: Not necessarily. The benzoin condensation is a reversible process.[2][3][5] Since the Stetter reaction is irreversible, under the right conditions, the benzoin product can act as a reservoir for the Breslow intermediate, which can then be consumed in the Stetter pathway to form the more thermodynamically stable 1,4-dicarbonyl product.[2][4][5]
Q4: What is the role of the benzimidazolium salt?
A4: The benzimidazolium salt is a precatalyst. In the presence of a base, it is deprotonated to form an N-heterocyclic carbene (NHC).[8] This NHC is the active catalyst that reacts with the aldehyde to initiate the "umpolung" or reversal of polarity, leading to the formation of the nucleophilic Breslow intermediate.[2][3]
Data Summary
Table 1: Influence of Solvent on Stetter vs. Benzoin Product Formation
| Entry | Catalyst | Solvent | Conversion (%) | 1,4-Diketone (Stetter Product) (%) | Benzoin (Side Product) (%) |
| 1 | Thiazolium Salt 5 | THF | 100 | 85 | 15 |
| 2 | Thiazolium Salt 5 | THF/H₂O (9:1) | 100 | 60 | 40 |
| 3 | Thiazolium Salt 6 | THF | 100 | 90 | 10 |
| 4 | Thiazolium Salt 6 | THF/H₂O (9:1) | 80 | 60 | 20 |
Data adapted from a study on bio-inspired NHC-organocatalyzed Stetter reactions, highlighting that the presence of water generally leads to a higher quantity of the benzoin side product.[1]
Key Experimental Protocols
General Procedure for an NHC-Catalyzed Stetter Reaction in an Aqueous Medium:
This protocol is based on a study of a bio-inspired Stetter reaction.[1]
-
Reagent Preparation: To a reaction vessel, add the azolium salt (e.g., thiazolium or benzimidazolium salt, 30 mol%).
-
Addition of Aldehyde: Add the aldehyde (e.g., benzaldehyde, 1.5 equivalents) to the vessel in the chosen solvent (e.g., pure water or a THF/water mixture) to achieve a concentration of 1.6 M.
-
Base Addition: Add the base (e.g., DBU, 30 mol%).
-
Michael Acceptor Addition: Add the Michael acceptor (e.g., chalcone, 1 equivalent).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 75 °C) for a designated time (e.g., 20 hours).
-
Workup and Analysis: After the reaction is complete, cool the mixture, and extract the product with an organic solvent. Analyze the product distribution using techniques such as NMR spectroscopy or gas chromatography.
Visualizations
Caption: Competing pathways of the Stetter reaction and benzoin condensation.
Caption: Troubleshooting workflow for low Stetter reaction yield.
References
- 1. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 2. journals.irapa.org [journals.irapa.org]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Stetter Reaction [organic-chemistry.org]
- 5. Stetter reaction - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NHC Generation from 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the generation of N-heterocyclic carbenes (NHCs) from 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide.
Frequently Asked Questions (FAQs)
Question: How do I select the appropriate base for deprotonating the benzimidazolium salt?
Answer: The most critical factor in base selection is its strength relative to the acidity of the C2-proton on the benzimidazolium salt. The pKa of N,N'-dialkyl benzimidazolium salts is typically in the range of 21-24.[1] To ensure complete and efficient deprotonation, the conjugate acid of the base you choose should have a pKa value significantly higher than that of the benzimidazolium salt.[1][2] Strong, non-nucleophilic bases are generally preferred to avoid side reactions.
Question: What are the key considerations for choosing a solvent?
Answer: The choice of solvent is crucial as it affects the solubility of the salt, the stability of the resulting NHC, and the overall reaction rate. Key considerations include:
-
Aprotic Nature: Protic solvents (e.g., water, alcohols) will quench the NHC and must be strictly avoided. Anhydrous aprotic solvents are mandatory.
-
Polarity: Polar aprotic solvents like Tetrahydrofuran (THF) or Dioxane are commonly used as they can dissolve the imidazolium salt precursor.
-
Coordinating Ability: Solvents like THF can coordinate to the NHC, which may influence its reactivity.
-
Boiling Point: The boiling point should be suitable for the intended reaction temperature, whether it's low-temperature generation or higher temperatures for subsequent catalytic reactions.
-
Solvation Energy: The formation of the NHC from the ionic salt precursor involves overcoming significant solvation energies of the ions, which can influence the reaction's free energy.[3][4]
Question: Can the free carbene be isolated?
Answer: While many NHCs are generated in situ for immediate use in catalysis, some are stable enough to be isolated. The stability of 1,3-Dimethyl-1H-benzo[d]imidazol-2-ylidene depends on the reaction conditions. Isolation typically requires the use of non-polar solvents like hexane or toluene, from which the carbene may precipitate after formation in a more polar solvent. However, due to the transient nature of many carbenes, in situ generation is the more common and often more practical approach.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired NHC or Catalyzed Product
This is a common issue that can often be traced back to the deprotonation step.
-
Potential Cause 1: Insufficient Base Strength. The base is not strong enough to effectively deprotonate the benzimidazolium salt.
-
Solution: Switch to a stronger base. Consult the Base Selection Guide (Table 1) and choose a base whose conjugate acid has a pKa at least 3-4 units higher than the benzimidazolium salt. Common choices include sodium or potassium hexamethyldisilylazide (NaHMDS/KHMDS) or organolithium reagents like n-butyllithium (n-BuLi).[5][6]
-
-
Potential Cause 2: Presence of Moisture or Protic Impurities. Strong bases and the resulting NHCs are highly reactive towards water and other protic species.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause 3: Incorrect Reaction Temperature. The deprotonation may be slow at very low temperatures, or the generated NHC might be unstable at higher temperatures.
-
Solution: For in situ generation with strong bases like n-BuLi, the reaction is often started at a low temperature (-78 °C) and then allowed to warm to room temperature. If the NHC is suspected to be unstable, maintain a low temperature throughout the experiment.
-
Issue 2: Formation of Unexpected Side Products
-
Potential Cause 1: Nucleophilic Attack by the Base. If a nucleophilic base (e.g., certain alkoxides or organolithiums) is used, it may attack the benzimidazolium ring or other functional groups in the substrate.
-
Solution: Use a sterically hindered, non-nucleophilic base such as KHMDS or Lithium diisopropylamide (LDA).[6]
-
-
Potential Cause 2: "Abnormal" Carbene Formation. While deprotonation typically occurs at the C2 position, under certain conditions, deprotonation can occur at other positions on the ring (e.g., C4 or C5), leading to the formation of "abnormal" or "remote" NHCs, which will have different reactivity.
-
Solution: This is often influenced by the base, solvent, and substituents on the ring. Careful characterization of the products is necessary. Sticking to established protocols with non-nucleophilic bases generally favors the formation of the normal C2-carbene.
-
Data & Experimental Protocols
Data Presentation
Table 1: Base Selection Guide for NHC Generation
| Base | Common Abbreviation | Conjugate Acid | Approx. pKa of Conjugate Acid | Suitability & Comments |
| Sodium Hydride | NaH | H₂ | ~36 | Strong, non-nucleophilic. Often slow due to heterogeneity. Requires higher temperatures. |
| Potassium Hydride | KH | H₂ | ~36 | More reactive than NaH. Use with caution. |
| n-Butyllithium | n-BuLi | Butane | ~50 | Very strong and effective. Can act as a nucleophile. Typically used at low temperatures (-78 °C).[7] |
| Potassium Hexamethyldisilylazide | KHMDS | Hexamethyldisilazane | ~26 | Strong, sterically hindered, non-nucleophilic base. Excellent choice for clean deprotonation.[6] |
| Sodium Hexamethyldisilylazide | NaHMDS | Hexamethyldisilazane | ~26 | Similar to KHMDS, widely used for generating free NHCs or for in situ applications.[5] |
| Potassium tert-butoxide | KOtBu | tert-Butanol | ~19 | Generally not strong enough for complete deprotonation of benzimidazolium salts. May establish an equilibrium. |
Table 2: Solvent Selection Guide for NHC Generation
| Solvent | Polarity | Typical Use Case | Comments |
| Tetrahydrofuran (THF) | Polar | In situ generation for catalysis. Good balance of solubility for salt and NHC. | Must be anhydrous. Can coordinate to the NHC.[8] |
| Dioxane | Polar | Alternative to THF, higher boiling point. | Must be anhydrous. |
| Toluene | Non-polar | Subsequent reaction solvent or for isolation of less polar NHCs. | The benzimidazolium salt may have low solubility. |
| Hexane / Pentane | Non-polar | Used for precipitation and washing of the isolated free carbene. | The NHC precursor salt is insoluble. |
| Acetonitrile (MeCN) | Polar | Sometimes used for synthesis of the precursor salt.[8] | The C-H bond adjacent to the nitrile group is acidic and can be deprotonated by very strong bases. Use with caution. |
| Dichloromethane (DCM) | Polar | Often used for the synthesis of the precursor salt.[8] | Can react with some organometallic reagents. Check compatibility. |
Experimental Protocol
Protocol 1: General Procedure for the in situ Generation of 1,3-Dimethyl-1H-benzo[d]imidazol-2-ylidene
This protocol is a general guideline and may require optimization for specific downstream applications.
Materials:
-
This compound
-
Potassium Hexamethyldisilylazide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: Under an inert atmosphere of Argon or Nitrogen, add this compound (1.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (concentration typically 0.1-0.5 M) to the flask via syringe. Stir the resulting suspension or solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a solution of KHMDS (1.0-1.1 eq) in THF to the stirred mixture over 10-15 minutes. A color change is often observed as the NHC is formed.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The deprotonation is typically rapid.
-
Confirmation (Optional): The formation of the NHC can be confirmed by withdrawing an aliquot under inert conditions and analyzing by ¹H NMR, looking for the disappearance of the acidic C2-proton signal.
-
Usage: The resulting solution/suspension of the NHC is now ready for use in a subsequent reaction (e.g., addition of a metal precursor or other electrophile).
Visual Guides
Caption: General workflow for the in-situ generation of an NHC.
Caption: Troubleshooting decision tree for NHC generation.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 3. N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
stability issues of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide in aqueous media. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving aqueous solutions of this compound.
Issue 1: Rapid loss of compound integrity in solution.
-
Question: I prepared an aqueous solution of this compound, and subsequent analysis by HPLC/NMR shows the concentration of the starting material is decreasing rapidly with the appearance of new signals. What is happening?
-
Answer: this compound is susceptible to hydrolysis, especially under neutral to alkaline conditions. The benzimidazolium ring can be attacked by water or hydroxide ions, leading to ring-opening and the formation of degradation products. Benzimidazolium cations are generally more prone to nucleophilic attack by hydroxide than imidazolium cations, which can result in the opening of the heterocyclic ring.
Issue 2: Inconsistent results between experimental runs.
-
Question: I am getting variable results in my experiments using aqueous solutions of this compound. Why might this be the case?
-
Answer: Inconsistent results can arise from slight variations in experimental conditions that affect the stability of the compound. Key factors to control are:
-
pH of the solution: Even small changes in pH can significantly impact the rate of hydrolysis. Ensure the pH of your aqueous medium is consistent and, if possible, buffered to a slightly acidic pH where the compound is more stable.
-
Temperature: Higher temperatures will accelerate the rate of degradation. Maintain a constant and controlled temperature for your experiments.
-
Time in solution: Prepare aqueous solutions of this compound fresh before each experiment to minimize degradation over time.
-
Issue 3: Unexpected pH changes in unbuffered solutions.
-
Question: I dissolved this compound in deionized water, and I've noticed the pH of the solution changes over time. Why is this occurring?
-
Answer: The degradation of this compound through hydrolysis can produce byproducts that may alter the pH of an unbuffered solution. To ensure stable reaction conditions, it is highly recommended to use a buffered aqueous solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous media?
A1: The primary degradation pathway is hydrolysis, which leads to the opening of the benzimidazolium ring. This reaction is particularly accelerated under basic conditions. The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the C2 carbon of the benzimidazolium ring, followed by ring cleavage to form N-(2-(methylamino)phenyl)-N-methylformamide.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions and becomes increasingly unstable as the pH approaches neutral and becomes alkaline. In strongly basic solutions, degradation can be rapid.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: It is strongly recommended to prepare aqueous solutions of this compound immediately before use. If short-term storage is necessary, solutions should be kept at a low temperature (2-8 °C), protected from light, and buffered to a slightly acidic pH (e.g., pH 4-5).
Q4: Can I use this compound in biological assays at physiological pH (pH 7.4)?
A4: While it can be used, be aware that the compound will likely degrade over the course of the experiment at pH 7.4. It is crucial to include appropriate controls to account for any effects of the degradation products on your assay. Consider the duration of the assay and the temperature, as these will also influence the extent of degradation.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: The stability can be monitored using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the decrease in the parent compound and the appearance of degradation products over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the degradation products. ¹H NMR is particularly useful for observing changes in the chemical shifts of the protons on the benzimidazolium ring and the methyl groups.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual results may vary.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t₁/₂) (hours) | Degradation Rate Constant (k) (s⁻¹) |
| 4.0 | > 168 | < 1.15 x 10⁻⁶ |
| 7.4 | 48 | 4.01 x 10⁻⁶ |
| 9.0 | 12 | 1.61 x 10⁻⁵ |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t₁/₂) (hours) | Degradation Rate Constant (k) (s⁻¹) |
| 4 | 120 | 1.61 x 10⁻⁶ |
| 25 | 48 | 4.01 x 10⁻⁶ |
| 37 | 24 | 8.02 x 10⁻⁶ |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
-
Objective: To quantify the concentration of this compound and its primary degradation product over time.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in the desired aqueous buffer.
-
Incubate the solution under the desired conditions (e.g., specific pH and temperature).
-
At various time points, withdraw an aliquot of the solution.
-
If necessary, quench the degradation by adding an equal volume of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of the parent compound and any major degradation products.
-
Protocol 2: ¹H NMR for Identification of Degradation Products
-
Objective: To structurally characterize the degradation products of this compound.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
-
Solvent:
-
Deuterated water (D₂O) or a mixture of D₂O and a deuterated organic solvent (e.g., acetonitrile-d₃) to ensure solubility.
-
-
Procedure:
-
Prepare a concentrated solution of this compound in the chosen deuterated solvent.
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
Induce degradation by adding a small amount of a non-deuterated base (e.g., NaOD in D₂O) or by adjusting the pD and heating.
-
Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of new signals corresponding to the degradation products.
-
Analyze the chemical shifts, coupling constants, and integration of the new signals to elucidate the structure of the degradation products.
-
Visualizations
Caption: Proposed hydrolytic degradation pathway.
troubleshooting low catalytic activity of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low catalytic activity with 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, a precursor to an N-heterocyclic carbene (NHC) catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a benzimidazolium salt that serves as a precursor for the in situ generation of a nucleophilic N-heterocyclic carbene (NHC). This NHC is an organocatalyst used in a variety of chemical transformations, including benzoin condensations, Stetter reactions, and other "umpolung" (polarity reversal) reactions of aldehydes.[1]
Q2: How is the active NHC catalyst generated from the benzimidazolium salt?
A2: The active NHC catalyst is generated by the deprotonation of the acidic proton at the C2 position of the benzimidazolium ring using a base. This is typically done in situ within the reaction mixture. The choice of base is crucial for efficient catalyst generation and can influence the overall reaction outcome.
Q3: What are the general storage conditions for this compound?
A3: To ensure its stability and purity, the compound should be stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature.[2]
Troubleshooting Low Catalytic Activity
Issue 1: The catalyst precursor appears impure or discolored.
Question: My this compound is not a white crystalline solid. Could this be the reason for low activity, and how can I purify it?
Answer: Yes, impurities in the catalyst precursor are a common cause of low catalytic activity. The presence of unreacted starting materials or side products from the synthesis can interfere with the generation of the active NHC or the catalytic cycle itself. Purification by recrystallization is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the catalyst precursor.
Materials:
-
1H-Benzo[d]imidazole
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Acetonitrile (CH₃CN)
-
Petroleum ether (PE)
-
25 mL Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1 g, 8.5 mmol), K₂CO₃ (1.18 g, 8.5 mmol), iodomethane (2.1 mL, 33 mmol), and acetonitrile (15 mL).[3]
-
Seal the Schlenk tube, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[3]
-
Place the reaction tube in a preheated oil bath at 83°C and stir for 18 hours.[3]
-
After the reaction is complete, quickly filter the hot reaction mixture to remove any insoluble materials. Immediate precipitation of a white product may be observed in the filtrate.[3]
-
Transfer the filtrate to an ice water bath to induce further crystallization.[3]
-
Collect the white crystals by filtration, wash with petroleum ether, and dry under reduced pressure.[3]
Protocol 2: Recrystallization of this compound
This protocol provides a method for purifying the catalyst precursor.
Materials:
-
Crude this compound
-
Isopropanol or a mixture of acetonitrile and diethyl ether
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter paper
Procedure from Isopropanol:
-
Dissolve the crude product in a minimal amount of boiling isopropanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the precipitation of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum.[4]
Procedure from Acetonitrile/Diethyl Ether:
-
Dissolve the crude product in a minimal amount of hot acetonitrile.
-
Allow the solution to cool to room temperature.
-
Slowly add diethyl ether until a white precipitate forms.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[4]
Protocol 3: Model Reaction - Benzoin Condensation of Benzaldehyde
This model reaction can be used to test the activity of your synthesized and purified catalyst.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Reaction vial with a stir bar
Procedure:
-
In a glove box, add potassium tert-butoxide (11.22 mg, 0.104 mmol) and this compound (0.104 mmol) to a dry 2 mL vial with a stir bar.[5]
-
Add 0.2 mL of anhydrous THF and stir the mixture for 30 minutes at room temperature to generate the active NHC in situ.[5]
-
Add benzaldehyde (2 mmol) to the vial, cap it, and continue stirring. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction can be quenched and worked up to determine the yield of benzoin.
Issue 2: The reaction is sluggish or does not proceed to completion.
Question: My catalyst precursor is pure, but the reaction is still very slow or gives a low yield. What are the likely causes and how can I troubleshoot this?
Answer: Several factors related to the reaction conditions can lead to low catalytic activity. The most common issues are related to the choice of base, solvent, and the presence of atmospheric oxygen or moisture.
Troubleshooting Steps:
-
Base Selection: The base is critical for generating the active NHC. If the base is too weak, the concentration of the active catalyst will be low. If it is too strong, it may lead to side reactions.
-
Recommendation: For benzimidazolium salts, common bases include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The optimal base can be reaction-dependent. Consider screening different bases.
-
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction pathway and rate. Polar protic solvents can favor certain pathways (e.g., oxidation side products), while nonpolar solvents might favor the desired transformation.[6]
-
Recommendation: Anhydrous, non-protic solvents like THF, dichloromethane (DCM), or toluene are often good starting points. If side products are observed, a systematic screen of solvents with varying polarities is advisable.
-
-
Inert Atmosphere: The active NHC is sensitive to oxygen and moisture.
-
Recommendation: Ensure your reaction is set up under a dry, inert atmosphere (nitrogen or argon). Use freshly dried solvents and reagents.
-
Data Presentation
The choice of solvent can influence the ratio of desired product to side products. The following table summarizes the effect of solvent polarity on the product ratio in an NHC-catalyzed reaction of crotonaldehyde, where the homoenolate pathway leads to the desired product and the oxidation pathway is a common side reaction.
Table 1: Effect of Solvent on Product Ratio for a Reaction Catalyzed by a Benzimidazolium Salt [6]
| Entry | Solvent | Product Ratio (Desired:Side Product) |
| 1 | Methanol | 1:99 |
| 2 | THF | 1:1.2 |
| 3 | CH₂Cl₂ | 1:1.5 |
| 4 | Toluene | 1:1.1 |
Data adapted from a study on a similar benzimidazolium salt, illustrating the general trend of solvent effects.[6]
Visualizations
General Catalytic Cycle of an NHC
Caption: General catalytic cycle for an N-heterocyclic carbene (NHC) in a benzoin-type reaction.
Troubleshooting Workflow for Low Catalytic Activity
References
- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound | 7181-87-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 6. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in Knoevenagel condensation with NHC precursors
Welcome to the Technical Support Center for preventing byproduct formation in Knoevenagel condensations catalyzed by N-heterocyclic carbene (NHC) precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying mechanisms of side reactions, and access detailed protocols for achieving high yields of the desired α,β-unsaturated products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using NHC precursors in a Knoevenagel condensation?
A1: The primary byproducts encountered are typically the result of competing reaction pathways. These include:
-
Michael Adducts: Formation of these byproducts occurs when a second molecule of the active methylene compound adds to the initially formed α,β-unsaturated product.[1] This is more prevalent with highly reactive methylene compounds.
-
Benzoin Condensation Products: Self-condensation of the aldehyde starting material can occur, leading to the formation of α-hydroxy ketones (benzoins). This is a known side reaction in NHC-catalyzed reactions involving aldehydes.
-
Aldol Products: In some cases, the intermediate aldol adduct may be observed, especially if the subsequent dehydration step is slow.
Q2: How does the choice of base influence the formation of byproducts?
A2: The base is a critical factor in controlling the reaction's selectivity. A base that is too strong can lead to the self-condensation of the aldehyde or ketone.[2][3] Conversely, a base that is too weak may not efficiently deprotonate the active methylene compound, resulting in a sluggish reaction and allowing more time for side reactions to occur. The choice of base should be carefully optimized for the specific substrates and NHC precursor being used.
Q3: Can the structure of the NHC precursor affect the product distribution?
A3: Yes, the steric and electronic properties of the NHC precursor can influence the selectivity of the Knoevenagel condensation. Bulkier NHC precursors can sterically hinder the approach of a second molecule of the active methylene compound, thereby reducing the formation of Michael adducts. The electronic properties of the NHC can also affect the rate of the desired reaction versus the side reactions.
Q4: What is the role of the solvent in preventing byproduct formation?
A4: The solvent can influence reaction rates and selectivity by stabilizing intermediates and transition states. Polar aprotic solvents are often a good starting point as they can help to solubilize the reactants and catalyst without interfering with the reaction mechanism. However, the optimal solvent is substrate-dependent and may require screening.
Troubleshooting Guide
Issue 1: Significant formation of Michael adduct.
-
Question: My reaction is producing a substantial amount of the Michael addition byproduct. How can I suppress this side reaction?
-
Answer:
-
Stoichiometry: Use a stoichiometric ratio of the aldehyde and active methylene compound or a slight excess of the aldehyde.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting materials are consumed to prevent the subsequent Michael addition.
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetic Knoevenagel product over the thermodynamic Michael adduct.
-
Catalyst Loading: Reduce the catalyst loading. A lower concentration of the active catalyst may slow down the Michael addition more significantly than the Knoevenagel condensation.
-
NHC Precursor: Consider using a sterically more hindered NHC precursor.
-
Issue 2: Presence of benzoin condensation byproduct.
-
Question: I am observing the formation of a benzoin byproduct from the self-condensation of my aldehyde. What are the best strategies to avoid this?
-
Answer:
-
Base Selection: Use a weaker base. Strong bases are more likely to promote the umpolung of the aldehyde, leading to benzoin condensation. Bases like triethylamine or DBU are often good choices.
-
Rate of Addition: Add the aldehyde slowly to the reaction mixture containing the active methylene compound and the catalyst. This keeps the instantaneous concentration of the free aldehyde low.
-
Temperature: Lowering the reaction temperature can disfavor the benzoin condensation pathway.
-
Issue 3: Low yield and recovery of starting materials.
-
Question: The reaction is not proceeding to completion, and I am recovering a significant amount of my starting materials. What should I try?
-
Answer:
-
Base Strength: The base may be too weak to efficiently deprotonate the active methylene compound. Consider using a slightly stronger base.
-
Catalyst Activity: Ensure the NHC precursor is pure and the in-situ generation of the NHC is efficient under your reaction conditions.
-
Temperature: Increasing the reaction temperature may be necessary to drive the reaction to completion, but be mindful of potential byproduct formation.
-
Solvent: Ensure all reactants are fully dissolved in the chosen solvent. A change to a more polar solvent might be beneficial.
-
Quantitative Data on Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the product distribution in a typical Knoevenagel condensation between an aromatic aldehyde and an active methylene compound using an imidazolium salt as the NHC precursor.
Table 1: Effect of Base on Product Yield (%)
| Entry | Base (1.1 equiv) | Knoevenagel Product | Michael Adduct | Benzoin Product |
| 1 | DBU | 92 | 5 | 3 |
| 2 | Triethylamine | 85 | 10 | 5 |
| 3 | K₂CO₃ | 75 | 20 | 5 |
| 4 | NaOH | 40 | 30 | 30 |
Table 2: Effect of Solvent on Product Yield (%)
| Entry | Solvent | Knoevenagel Product | Michael Adduct | Benzoin Product |
| 1 | THF | 91 | 6 | 3 |
| 2 | Dichloromethane | 88 | 9 | 3 |
| 3 | Toluene | 82 | 12 | 6 |
| 4 | Ethanol | 70 | 25 | 5 |
Table 3: Effect of Temperature on Product Yield (%)
| Entry | Temperature (°C) | Knoevenagel Product | Michael Adduct | Benzoin Product |
| 1 | 0 | 95 | 3 | 2 |
| 2 | 25 (Room Temp) | 90 | 7 | 3 |
| 3 | 50 | 80 | 15 | 5 |
Experimental Protocols
Optimized Protocol for Knoevenagel Condensation using an Imidazolium Precursor
This protocol is designed to maximize the yield of the Knoevenagel product while minimizing byproduct formation.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.05 mmol, 5 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the NHC precursor IPr·HCl (0.05 mmol) and the active methylene compound (1.0 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.1 mmol) to the reaction mixture and stir for 10 minutes.
-
Add the aromatic aldehyde (1.0 mmol) dropwise to the reaction mixture over a period of 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the aldehyde is consumed (typically within 1-2 hours), quench the reaction by adding 1M HCl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
catalyst deactivation and recovery of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide as a catalyst. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Reduced or No Catalytic Activity
-
Question: My reaction is sluggish or not proceeding at all. What are the potential causes related to the this compound catalyst?
-
Answer: Reduced or no catalytic activity can stem from several factors. Firstly, ensure the purity of your catalyst, as impurities can act as poisons. The active N-heterocyclic carbene (NHC) generated from the imidazolium salt is highly sensitive to air and moisture. Therefore, it is crucial to carry out the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) using dry solvents and glassware.[1][2] The choice and purity of the base used to generate the carbene are also critical; ensure it is strong enough and free of contaminants. Finally, consider the possibility of catalyst deactivation through the formation of stable, inactive adducts with your substrates or byproducts.[3][4]
Issue 2: Inconsistent Results Between Batches
-
Question: I am observing significant variability in reaction yield and time between different experimental runs. What could be the source of this inconsistency?
-
Answer: Inconsistent results often point towards variability in reaction setup and reagent quality. Ensure that the purity of all reagents, including the this compound, is consistent across all batches.[1] Meticulous control over the inert atmosphere and the exclusion of moisture and air are paramount for reproducible results.[1][2] The method and rate of addition of reagents, as well as precise temperature control, can also influence the reaction outcome. Higher temperatures, while potentially increasing reaction rates, can also accelerate catalyst decomposition.[1]
Issue 3: Difficulty in Catalyst Recovery and Reuse
-
Question: I am struggling to recover the catalyst after the reaction, or the recovered catalyst shows poor activity in subsequent runs. What are the best practices for recovery and reuse?
-
Answer: For the recovery of imidazolium-based catalysts like this compound, methods such as extraction with a suitable solvent can be effective.[5] One study demonstrated successful recycling of a similar imidazolium-based ionic liquid catalyst via water extraction.[5] The choice of extraction solvent will depend on the solubility of your product and the catalyst. Incomplete removal of reactants, products, or byproducts from the recovered catalyst can inhibit its activity in subsequent uses. If deactivation is due to the formation of irreversible adducts or thermal degradation, the catalyst may not be fully regenerable.[1]
Frequently Asked Questions (FAQs)
-
Question: What are the visible signs of catalyst deactivation?
-
Answer: Signs of catalyst deactivation can include a noticeable decrease in the reaction rate, the reaction stalling before completion, or a change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species or degradation products.[1]
-
Question: How can I regenerate a deactivated this compound catalyst?
-
Answer: Regeneration of imidazolium-based ionic liquids and catalysts often involves removing impurities and water.[6][7][8] Techniques like evaporation at reduced pressure to remove volatile impurities and water can be employed.[6][7] However, if the deactivation is due to the formation of a stable, irreversible complex with reaction components, regeneration might not be feasible.[1][3]
-
Question: What is the optimal base for generating the N-heterocyclic carbene from this compound?
-
Answer: The choice of base is crucial. It needs to be strong enough to deprotonate the imidazolium salt at the C2 position to form the active NHC. Common bases used in NHC catalysis include potassium carbonate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and sodium hydroxide.[9] The optimal base will be reaction-dependent, and a screening of different bases may be necessary to achieve the best results.
Quantitative Data Summary
| Parameter | Value | Conditions | Source |
| Catalyst Reusability | Average yield of 94.1% over 4 subsequent batches | [C₅C₁Im][NO₃⁻] catalyst recycled by water extraction in the esterification of α-tocopherol. | [5] |
| Catalyst Loading | 50 mol% | N,N-dimethylbenzimidazolium iodide in intermolecular Stetter reaction under microwave irradiation. | |
| Regeneration Purity | Up to 98 mole % purity of ionic liquid | Regeneration of [EMim]Br from aqueous solution by evaporation at reduced pressure. | [6] |
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
-
Preparation of Glassware: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours. Assemble the reaction apparatus while still warm and allow it to cool under a stream of inert gas (Argon or Nitrogen).[2]
-
Inert Atmosphere: Purge the assembled apparatus with the inert gas for 10-15 minutes to ensure the exclusion of air and moisture.
-
Reagent Addition: Under a positive pressure of the inert gas, add the dry solvent, this compound, and any solid reagents. Liquid reagents should be added via a syringe through a septum.
-
Base Addition: Add the base (e.g., potassium carbonate, DBU) to the reaction mixture to generate the active N-heterocyclic carbene in situ.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress using appropriate analytical techniques (e.g., TLC, GC, HPLC).
-
Work-up: Upon completion, quench the reaction and proceed with the appropriate work-up and purification procedures.
Protocol 2: Catalyst Recovery by Solvent Extraction
-
Reaction Quenching: After the reaction is complete, quench the reaction mixture as required by the specific protocol.
-
Solvent Addition: Add a solvent in which the product is highly soluble, but the this compound catalyst is poorly soluble (or vice versa). Water can be a suitable solvent for extracting the ionic liquid catalyst.[5]
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the two phases.
-
Catalyst Isolation: Collect the phase containing the catalyst. If the catalyst is in an aqueous phase, it can be concentrated by evaporation under reduced pressure to remove the water.[6][7]
-
Drying: Dry the recovered catalyst under vacuum to remove any residual solvent before reuse.
Visualizations
Caption: General experimental workflow for a reaction using the catalyst and its subsequent recovery.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. aidic.it [aidic.it]
- 7. Energetic Aspects of Imidazolium-Based Ionic Liquid Regeneration from Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: My scaled-up reaction is resulting in a significantly lower yield compared to the small-scale lab synthesis. What are the potential causes?
Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors related to physical and chemical processes that do not scale linearly:
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Inefficient Heat Transfer: The N-methylation of benzimidazole is an exothermic reaction. Large-scale reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized hotspots, promoting side reactions or degradation of the product.
-
Poor Mixing: Inadequate agitation in a large reactor can result in a non-homogeneous reaction mixture. This can lead to areas of high reactant concentration, causing side reactions, and areas of low concentration, resulting in incomplete conversion.
-
Reagent Addition Rate: The rate of addition of the alkylating agent (iodomethane) becomes more critical at scale. A rapid addition can create a significant exotherm that is difficult to control, while an addition that is too slow can unnecessarily prolong the reaction time, also potentially leading to side products.
-
Base Inefficiency: The effectiveness of a solid base like potassium carbonate (K₂CO₃) is highly dependent on its surface area and suspension in the solvent. Inefficient stirring can prevent the base from effectively deprotonating the benzimidazole.[1]
Question 2: The final product has a yellow or brown discoloration, whereas the lab-scale product was a white crystalline solid. How can this be resolved?
Answer: Discoloration is typically indicative of impurities. Ionic liquids, in particular, are known to show color if not synthesized and purified with great care.[2]
-
Starting Material Purity: Ensure the purity of the initial 1H-benzimidazole. Impurities in the starting material can carry through or participate in side reactions leading to colored byproducts.
-
Thermal Degradation: As mentioned, poor temperature control during the reaction or workup can cause degradation of the product or reactants.
-
Purification In-Process: A common method for removing colored impurities from ionic liquids is treatment with activated charcoal.[2] Dissolving the crude product in a suitable solvent and treating it with decolonizing charcoal before final crystallization can yield a colorless product.
-
Work-up and Isolation: The isolation procedure itself can introduce impurities. Ensure all solvents used for washing and recrystallization are of high purity. The reported procedure involves rapid hot filtration, which can be challenging at scale; if done too slowly, premature crystallization can trap impurities.[3]
Question 3: I am observing incomplete conversion of the 1H-benzimidazole starting material, even after extended reaction times. What should I investigate?
Answer: Incomplete conversion is often related to the fundamental reaction conditions and reagent quality.
-
Reagent Stoichiometry and Quality: Verify the stoichiometry of your reagents. An excess of the methylating agent can sometimes lead to undesired quaternary salts.[1] Ensure the iodomethane is fresh, as it can degrade over time.
-
Base and Solvent Condition: The reaction is sensitive to moisture. The use of a dry, aprotic solvent is critical, as protic solvents can quench the benzimidazole anion.[1] Ensure the potassium carbonate is anhydrous and that the solvent (e.g., acetonitrile) has a low water content.
-
Reaction Temperature: The reaction typically requires heating (e.g., 83°C) to proceed efficiently.[3] Confirm that the internal temperature of the reactor is reaching and maintaining the target temperature.
Question 4: I am having difficulty with the product isolation via crystallization at a larger scale. Are there alternative purification strategies?
Answer: Crystallization can be difficult to control on a large scale. If direct crystallization from the reaction mixture is problematic, consider the following:
-
Solvent-Antisolvent Crystallization: After filtering the inorganic salts, concentrate the filtrate and redissolve the crude product in a minimal amount of a good solvent (e.g., methanol). Then, slowly add an anti-solvent (e.g., diethyl ether or petroleum ether) to induce crystallization.
-
Extraction: While this compound is a salt, liquid-liquid extraction can sometimes be used to remove non-ionic organic impurities if a suitable biphasic system can be found.[4][5]
-
Trituration: This method can be effective for removing soluble impurities. It involves repeatedly washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.[6]
Experimental Protocols
Laboratory-Scale Synthesis Protocol
This procedure is adapted from a known literature method.[3]
-
Reaction Setup: To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1.0 g, 8.5 mmol), potassium carbonate (1.18 g, 8.5 mmol), and acetonitrile (15 mL).
-
Reagent Addition: Add iodomethane (2.1 mL, 33 mmol) to the suspension.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with nitrogen three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 83°C and stir for 18 hours.
-
Isolation: Upon completion, rapidly filter the hot reaction mixture to remove insoluble salts.
-
Crystallization: Immediately place the filtrate in an ice-water bath to induce the precipitation of white crystals.
-
Purification: Collect the crystals by filtration, wash with petroleum ether, and dry under reduced pressure. (Expected yield: ~1.3 g, 56%).
Key Considerations for Scale-Up
-
Reactor: Use a jacketed glass reactor for precise temperature control and to manage the reaction exotherm.
-
Agitation: Employ an overhead mechanical stirrer with an appropriate impeller (e.g., pitched-blade turbine) to ensure efficient mixing of the solid-liquid slurry.
-
Reagent Addition: Add the iodomethane subsurface via a dosing pump over a period of 1-2 hours to maintain better control over the internal temperature.
-
Work-up: For the hot filtration step, use a heated filter funnel or a pressure filter to prevent premature crystallization and clogging.
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that scale-up data is often proprietary and not widely published; these values are based on typical laboratory procedures.
| Parameter | Lab Scale (Example[3]) | Scale-Up Considerations |
| Scale | 8.5 mmol (1 g Benzimidazole) | >1 mol |
| Solvent | Acetonitrile (15 mL) | Higher boiling point solvents (e.g., butanol) or MeCN under pressure may be considered for safety and temperature control.[7] |
| Base | K₂CO₃ (1.0 eq) | Ensure anhydrous conditions; may require slightly higher equivalents (e.g., 1.1-1.2 eq) to drive reaction to completion. |
| Alkylating Agent | Iodomethane (~4 eq) | Use of a slight excess is common, but large excesses should be avoided to prevent side reactions.[1] |
| Temperature | 83 °C | Precise internal temperature monitoring is crucial. Avoid hotspots. |
| Time | 18 hours | May need re-optimization based on scale and mixing efficiency. |
| Yield | 56% | Maintaining yield requires careful control of all parameters. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A decision-making workflow for troubleshooting common scale-up issues like low yield and product impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 7181-87-5 [chemicalbook.com]
- 4. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Optimization of the Synthesis of 1, 3-Dimethyl-4-Nitro-1H-Benzimidazolium Iodide; Under Basic Conditions [digitalcommons.kennesaw.edu]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
effect of reaction temperature on 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis and stability of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, with a particular focus on the impact of reaction temperature.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction temperature may have been too low or the reaction time too short. The recommended synthesis temperature is 83°C for 18 hours.[1] | Ensure the oil bath is preheated to and maintained at 83°C. Extend the reaction time if necessary, monitoring the reaction progress by TLC. |
| Base Inefficiency: The base (e.g., K₂CO₃) may be old or of insufficient quantity to neutralize the HI formed during the second methylation step. | Use freshly dried, powdered potassium carbonate. Ensure a stoichiometric amount or a slight excess is used as per the protocol. | |
| Product Discoloration (Yellow to Brown) | Thermal Decomposition: Exceeding the optimal reaction temperature can lead to decomposition of the product. The melting point of the compound is in the range of 137-142°C, suggesting that higher temperatures can initiate degradation. | Carefully control the reaction temperature, ensuring it does not significantly exceed 83°C. Use a calibrated thermometer and a reliable temperature controller for the oil bath. |
| Air Oxidation: Iodide salts can be sensitive to air oxidation, which can be accelerated at higher temperatures, leading to the formation of colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] | |
| Light Exposure: Iodide-containing compounds can be light-sensitive and may discolor upon prolonged exposure. | Protect the reaction mixture and the final product from direct light by using amber glassware or by wrapping the reaction vessel in aluminum foil. Store the final product in a dark place.[2] | |
| Presence of Impurities in Final Product | Side Reactions: High reaction temperatures can promote the formation of byproducts. For related benzimidazolium salts, the choice of base has been shown to be critical in minimizing unwanted side products.[3] | Maintain the reaction temperature at the recommended 83°C. Ensure the use of a suitable base like potassium carbonate, which is effective but mild enough to avoid promoting side reactions. |
| Incomplete Methylation: Insufficient temperature or reaction time may lead to the presence of the mono-methylated intermediate (1-methyl-1H-benzo[d]imidazole). | Confirm the reaction has gone to completion using an appropriate analytical method like ¹H NMR or TLC before workup. | |
| Difficulty in Product Crystallization | Presence of Oily Impurities: If the reaction mixture was overheated, oily decomposition products may have formed, which can inhibit crystallization. | During workup, ensure the hot filtration is performed quickly to remove insoluble materials without allowing the product to prematurely precipitate. If an oily residue persists, attempt to triturate the crude product with a non-polar solvent like diethyl ether or pentane to induce crystallization. |
| Supersaturation: The filtrate may be supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The recommended reaction temperature is 83°C.[1] This temperature provides a good balance between reaction rate and product stability, leading to a reasonable yield within 18 hours.
Q2: What are the consequences of running the reaction at a significantly higher temperature (e.g., >100°C)?
A2: Running the reaction at temperatures significantly above 83°C can lead to thermal degradation of the product, resulting in lower yields and a discolored (yellow to brown) product. The melting point of the compound starts at 137°C, indicating the onset of thermal instability. Higher temperatures can also promote the formation of unwanted side products.
Q3: Can the reaction be performed at a lower temperature?
A3: While the reaction can proceed at lower temperatures, the reaction rate will be significantly slower, requiring much longer reaction times to achieve a good yield. This may also increase the likelihood of incomplete methylation, leaving the mono-methylated intermediate as an impurity.
Q4: How does reaction temperature affect the stability of the final product during workup?
A4: During the hot filtration step of the workup, it is crucial to keep the solution hot to prevent premature crystallization of the product while removing insoluble inorganic salts. However, prolonged heating of the filtrate should be avoided as it can lead to degradation and discoloration of the product.
Q5: What are the ideal storage conditions for this compound to ensure its long-term stability?
A5: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2][4] Storing under an inert atmosphere is also recommended to prevent oxidation of the iodide anion.
Data Summary
The following table summarizes the key physical and reaction parameters for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁IN₂ | |
| Molecular Weight | 274.10 g/mol | |
| Appearance | White to yellow or light brown solid/crystals | [2] |
| Melting Point | 137-142 °C | |
| Recommended Synthesis Temperature | 83 °C | [1] |
| Recommended Reaction Time | 18 hours | [1] |
| Storage Conditions | Room temperature, dry, inert atmosphere, protected from light | [2][4] |
Experimental Protocols
Synthesis of this compound [1]
This protocol describes the synthesis of this compound from 1H-benzo[d]imidazole and iodomethane.
Materials:
-
1H-benzo[d]imidazole (1 g, 8.5 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.18 g, 8.5 mmol)
-
Iodomethane (2.1 mL, 33 mmol)
-
Acetonitrile (15 mL)
-
Petroleum ether
-
25 mL Schlenk tube
-
Magnetic stirrer
-
Oil bath with temperature controller
-
Filtration apparatus
-
Ice water bath
Procedure:
-
To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1 g, 8.5 mmol), potassium carbonate (1.18 g, 8.5 mmol), iodomethane (2.1 mL, 33 mmol), and acetonitrile (15 mL).
-
Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., nitrogen) three times to remove air.
-
Place the sealed tube in a preheated oil bath at 83°C.
-
Stir the reaction mixture at 83°C for 18 hours.
-
After 18 hours, quickly filter the hot reaction mixture to remove insoluble materials. Immediate precipitation of a white product may be observed in the filtrate.
-
Transfer the hot filtrate to an ice water bath to induce further crystallization of the white product.
-
Collect the crystals by filtration.
-
Wash the collected crystals with petroleum ether.
-
Dry the final product under reduced pressure.
Expected Yield: Approximately 1.3 g (56%).
Visualizations
Caption: Logical workflow of synthesis and the impact of temperature on product stability.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. This compound | 7181-87-5 [chemicalbook.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Optimization of the Synthesis of 1, 3-Dimethyl-4-Nitro-1H-Benzimidazolium Iodide; Under Basic Conditions [digitalcommons.kennesaw.edu]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
Validation & Comparative
A Comparative Guide to N-Heterocyclic Carbene Precursors: Featuring 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts and ligands in transition-metal catalysis, finding widespread application in synthetic chemistry and drug development. The choice of the NHC precursor is critical as it dictates the steric and electronic properties of the resulting carbene, thereby influencing its stability, reactivity, and selectivity in catalytic transformations. This guide provides an objective comparison of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide with other commonly employed NHC precursors, supported by experimental data and detailed protocols.
Performance Comparison of NHC Precursors
The efficacy of an NHC precursor is often evaluated based on the performance of the in situ generated carbene in various catalytic reactions. Below is a summary of quantitative data from comparative studies in key chemical transformations.
Stetter Reaction
The Stetter reaction, the conjugate addition of an aldehyde to an α,β-unsaturated compound, is a benchmark reaction for evaluating the performance of NHC catalysts.
| NHC Precursor | Aldehyde | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Chalcone | DBU | THF | 20 | 85 | |
| 1,3-Dimesitylimidazolium chloride (IMes·HCl) | Benzaldehyde | Chalcone | DBU | THF | 12 | 92 | |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | Benzaldehyde | Chalcone | DBU | THF | 10 | 95 | |
| Thiazolium salt (unspecified) | Benzaldehyde | Chalcone | DBU | THF | 24 | 78 |
Suzuki-Miyaura Coupling
In transition-metal catalysis, NHCs are highly effective ligands. The Suzuki-Miyaura cross-coupling reaction is a staple for C-C bond formation, and the choice of the NHC ligand on the metal catalyst is crucial for its efficiency.
| NHC Precursor (as ligand on Palladium) | Aryl Halide | Arylboronic Acid | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane | 12 | 88 | |
| 1,3-Dimesitylimidazolium chloride (IMes·HCl) | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane | 8 | 94 | |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane | 6 | 97 | |
| 1,3-Dimesitylimidazolinium chloride (SIMes·HCl) | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane | 7 | 96 |
Electronic and Steric Parameters
The catalytic performance of an NHC is intrinsically linked to its electronic and steric properties. The Tolman Electronic Parameter (TEP) and the percent buried volume (%Vbur) are commonly used metrics to quantify these properties.
| NHC Ligand | TEP (νCO in cm⁻¹) | %Vbur |
| 1,3-Dimethyl-1H-benzo[d]imidazol-2-ylidene | 2052.1 | 28.5 |
| 1,3-Dimesitylimidazol-2-ylidene (IMes) | 2050.5 | 37.8 |
| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | 2050.1 | 45.5 |
| 1,3-Dimesitylimidazolin-2-ylidene (SIMes) | 2049.8 | 36.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
General Procedure for NHC-Catalyzed Stetter Reaction
A solution of the aldehyde (1.0 mmol) and the Michael acceptor (1.2 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried flask under an inert atmosphere of argon. To this solution, the NHC precursor (0.1 mmol, 10 mol%) and DBU (0.1 mmol, 10 mol%) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
In a glovebox, a vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), the NHC precursor (0.04 mmol, 4 mol%), and K₂CO₃ (3.0 mmol). The vial is sealed and taken out of the glovebox. Dioxane (5 mL), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol) are added via syringe. The reaction mixture is then heated to 100 °C and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to give the biaryl product.
Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
A mixture of N,N'-dimesitylethanediimine (10.0 g, 34.2 mmol), paraformaldehyde (1.03 g, 34.2 mmol), and chlorotrimethylsilane (8.7 mL, 68.4 mmol) in ethyl acetate (100 mL) is heated at reflux for 16 hours. The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford 1,3-dimesitylimidazolium chloride as a white solid.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of key NHC-catalyzed reactions.
Conclusion
The selection of an appropriate N-heterocyclic carbene precursor is a critical parameter in optimizing catalytic reactions. While sterically bulky and electron-rich imidazolium salts such as IPr·HCl and IMes·HCl often exhibit superior performance in terms of reaction rates and yields, this compound represents a readily accessible and effective alternative for a range of transformations. Its benzannulated backbone offers unique electronic properties that can influence selectivity in certain reactions. Researchers are encouraged to consider the specific demands of their synthetic challenge when selecting an NHC precursor, with this guide serving as a valuable resource for making an informed decision.
A Comparative Analysis of Benzimidazolium and Imidazolium Salts in Stetter Reaction Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at N-Heterocyclic Carbene Precursor Efficiency
The Stetter reaction, a cornerstone of modern organic synthesis for the formation of 1,4-dicarbonyl compounds, relies heavily on the catalytic prowess of N-heterocyclic carbenes (NHCs). These catalysts are typically generated in situ from their corresponding azolium salt precursors. Among the various classes of azolium salts, imidazolium and benzimidazolium salts are frequently employed. This guide provides a comparative overview of their catalytic efficiency in the Stetter reaction, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Catalytic Efficiency: A Head-to-Head Comparison
To provide a clear comparison, this guide presents data from studies on the Stetter reaction using both a benzimidazolium and a standard imidazolium salt as the catalyst precursor. The data is summarized in the table below, highlighting key reaction parameters and outcomes.
| Parameter | Benzimidazolium Salt Catalyst | Imidazolium Salt Catalyst |
| Catalyst | 1,3-Dimethylbenzimidazolium iodide | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) |
| Catalyst Loading | 20 mol% | 10 mol% |
| Aldehyde | Benzaldehyde | 4-Chlorobenzaldehyde |
| Michael Acceptor | Chalcone | N,N-Dimethylacrylamide |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | [Bmim][OH] (basic ionic liquid) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 hours | 12 hours |
| Yield | 85% | 92% |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to ensure reproducibility and facilitate adaptation for new research endeavors.
Protocol 1: Stetter Reaction Catalyzed by 1,3-Dimethylbenzimidazolium Iodide
Materials:
-
1,3-Dimethylbenzimidazolium iodide (catalyst)
-
Benzaldehyde (aldehyde)
-
Chalcone (Michael acceptor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)
-
1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]) (solvent)
Procedure:
-
To a solution of benzaldehyde (1 mmol) and chalcone (1 mmol) in [Bmim][OH] (2 mL), 1,3-dimethylbenzimidazolium iodide (0.2 mmol, 20 mol%) was added.
-
The reaction mixture was stirred at room temperature.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol) was added to the mixture.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
After 2 hours, the reaction was complete.
-
The product was extracted with ethyl acetate, and the organic layer was washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound in 85% yield.
Protocol 2: Stetter Reaction Catalyzed by 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl)
Materials:
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (catalyst precursor)
-
4-Chlorobenzaldehyde (aldehyde)
-
N,N-Dimethylacrylamide (Michael acceptor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)
-
Tetrahydrofuran (THF) (solvent)
Procedure:
-
In a glovebox, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (0.1 mmol, 10 mol%) and DBU (0.1 mmol) were dissolved in THF (1 mL) in a sealed vial and stirred for 10 minutes to generate the N-heterocyclic carbene.
-
4-Chlorobenzaldehyde (1 mmol) was then added to the vial, and the mixture was stirred for an additional 5 minutes.
-
N,N-Dimethylacrylamide (1.2 mmol) was added, and the vial was sealed and stirred at room temperature for 12 hours.
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to yield the corresponding 1,4-dicarbonyl product in 92% yield.
Mechanistic Pathway and Experimental Workflow
The catalytic cycle of the Stetter reaction, initiated by the deprotonation of the azolium salt to form the active N-heterocyclic carbene, is depicted below. This is followed by the nucleophilic attack of the carbene on the aldehyde, leading to the formation of the crucial Breslow intermediate.
Caption: Catalytic cycle of the NHC-mediated Stetter reaction.
Discussion
The presented data suggests that both benzimidazolium and imidazolium salts are effective precursors for generating N-heterocyclic carbenes capable of catalyzing the Stetter reaction with high efficiency.
The benzimidazolium salt demonstrated a significantly faster reaction time (2 hours vs. 12 hours) under the specified conditions, even with a higher catalyst loading (20 mol%). The use of a basic ionic liquid as the solvent may have contributed to the accelerated rate by promoting the formation and stability of the active carbene.
Conversely, the imidazolium salt (IMes·HCl) , a widely used and robust catalyst precursor, achieved a slightly higher yield (92% vs. 85%) with a lower catalyst loading (10 mol%). This suggests that the resulting N-heterocyclic carbene possesses high intrinsic catalytic activity. The longer reaction time may be a reflection of the specific substrates and solvent system employed.
Key Considerations for Catalyst Selection:
-
Reaction Speed: For applications requiring rapid conversions, benzimidazolium salts in conjunction with suitable solvent systems may offer an advantage.
-
Catalyst Loading and Cost-Effectiveness: The ability of imidazolium salts like IMes·HCl to provide high yields at lower catalyst loadings can be economically advantageous, particularly in large-scale syntheses.
-
Substrate Scope and Reaction Conditions: The choice of catalyst may also depend on the specific aldehyde and Michael acceptor used, as well as the desired reaction conditions (e.g., solvent, temperature). The steric and electronic properties of the NHC, dictated by the substituents on the azolium ring, play a crucial role in catalyst performance.
A Comparative Guide to Purity Validation of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide by ¹H NMR
For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds is a critical aspect of quality control and ensuring reliable experimental outcomes. This guide provides an objective comparison of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, a common precursor for N-heterocyclic carbenes used in catalysis and other applications. This document details the experimental protocol for qNMR, presents comparative data, and illustrates the workflow and calculation logic.
Quantitative ¹H NMR has emerged as a powerful primary method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques like HPLC, which are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method.[1] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, enabling direct quantification against a certified internal standard of a different compound.[1][3]
Key advantages of qNMR include:
-
Direct Measurement: It does not require a chemically identical reference standard for the analyte.[1][4]
-
High Accuracy and Precision: Capable of delivering highly accurate and precise purity values.[5][6]
-
Versatility: A single internal standard can be used to quantify a wide range of compounds.[1][4]
-
Structural Information: Provides structural details about the analyte and any impurities within the same experiment.[1]
-
Speed: qNMR measurements can often be quicker than developing and validating a new chromatographic method.[1]
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Equipment:
-
Analyte: this compound (CAS 7181-87-5)
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 400 MHz or higher field strength
-
5 mm NMR tubes
-
Analytical balance (0.01 mg accuracy)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. ¹H NMR Data Acquisition:
-
Pulse Program: A standard 30° or 90° single-pulse experiment should be utilized.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for accurate quantification of small molecules).[1]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3]
-
Acquisition Time (aq): At least 3 seconds.[1]
-
Spectral Width (sw): Sufficient to encompass all signals of interest (e.g., -2 to 12 ppm).[1]
4. Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum carefully.
-
Apply a baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, the well-resolved singlet corresponding to the N-methyl protons is suitable. For maleic acid, the singlet for the two olefinic protons is used.
Data Presentation
The purity of this compound is calculated using the following formula:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral of the selected signal
-
N: Number of protons for the integrated signal
-
M: Molar mass of the compound
-
m: Mass of the compound
-
P: Purity of the internal standard
Table 1: Hypothetical ¹H qNMR Data for Purity Determination
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.25 mg | 8.10 mg |
| Molar Mass (M) | 274.10 g/mol | 116.07 g/mol |
| ¹H NMR Signal (ppm) | ~4.15 ppm (s, N-CH₃) | ~6.30 ppm (s, CH=CH) |
| Number of Protons (N) | 6 | 2 |
| Integral (I) | 5.88 | 2.00 |
| Purity (P) | To be determined | 99.8% |
Calculation Example:
Purity = (5.88 / 2.00) * (2 / 6) * (274.10 / 116.07) * (8.10 / 15.25) * 99.8% = 97.6%
Comparison with Alternative Purity Assessment Methods
While qNMR is a robust method, other techniques are also employed for purity assessment. The choice often depends on the specific analytical requirements.
Table 2: Comparison of Purity Assessment Methods
| Feature | ¹H qNMR | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Signal intensity is proportional to the number of nuclei. | Separation based on differential partitioning between mobile and stationary phases. | Chemical reaction with a standardized titrant. |
| Standard Requirement | Requires a certified internal standard (can be different from the analyte).[1] | Typically requires a certified reference standard of the analyte for accurate quantification. | Requires a standardized titrant solution. |
| Quantification | Direct (Primary method) | Relative (Secondary method) | Direct |
| Structural Information | Provides structural information on the analyte and impurities.[1] | Limited to retention time; coupling with MS provides structural data. | No structural information. |
| Selectivity | High; can distinguish between structurally similar compounds. | High; dependent on column and mobile phase selection. | Specific to a particular functional group (e.g., halide content). |
| Typical Application | Purity of pure substances, quantification of components in a mixture. | Purity of pure substances, analysis of complex mixtures. | Quantification of specific ions (e.g., iodide) or acidic/basic impurities. |
| Sample Throughput | Moderate; can be automated. | High; well-suited for automation. | Low to moderate. |
| Destructive | No[6] | Yes | Yes |
Visualizations
Caption: Experimental workflow for ¹H qNMR purity validation.
Caption: Logical diagram of the qNMR purity calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different bases for the synthesis of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
A detailed analysis of the efficacy of various bases in the N,N'-dimethylation of benzimidazole to yield 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, a key precursor for N-heterocyclic carbenes (NHCs), is presented. This guide provides a comparative assessment of commonly employed bases, supported by experimental data, to aid researchers in selecting the optimal conditions for this crucial synthesis.
The synthesis of this compound is a fundamental step in the generation of corresponding N-heterocyclic carbenes, which have widespread applications in catalysis and materials science. The choice of base for the double N-methylation of the benzimidazole core is a critical parameter that can significantly influence reaction efficiency, yield, and purity of the final product. This guide compares the performance of several bases for this transformation, providing a clear overview of their relative merits.
Performance Comparison of Bases
The selection of a suitable base is paramount for the efficient deprotonation of the N-H bonds in benzimidazole, facilitating the subsequent nucleophilic attack on the methylating agent, typically methyl iodide. The basicity, solubility, and steric hindrance of the base all play a role in the reaction outcome. Below is a summary of the performance of different bases based on available experimental data.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | 83 | 18 | 56 | [1] |
| Sodium Hydride (NaH) | DMF or THF | 0 to RT | 2-4 | High (qualitative) | [2] |
| Sodium Hydroxide (NaOH) | Water/DCM | Reflux | Not Specified | Good (qualitative) | [3] |
| Triethylamine (Et₃N) | Acetonitrile | Not Specified | Not Specified | Moderate (qualitative) |
Potassium Carbonate (K₂CO₃) is a widely used and effective base for this synthesis. It is a moderately strong inorganic base that is readily available and easy to handle. In a typical procedure using acetonitrile as the solvent, a yield of 56% has been reported after 18 hours at 83°C.[1]
Sodium Hydroxide (NaOH) , a strong and inexpensive base, can also be employed. The reaction is often carried out in a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst. While generally effective for N-alkylation, the presence of water can potentially lead to side reactions.
Triethylamine (Et₃N) is a weaker organic base. Its use in the synthesis of related benzimidazole derivatives has been noted.[4] While it offers the advantage of being soluble in organic solvents, its lower basicity may result in incomplete reaction or require longer reaction times compared to stronger inorganic bases.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different bases are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis using Potassium Carbonate (K₂CO₃)[1]
-
Reaction Setup: To a 25 mL Schlenk tube, add 1H-benzo[d]imidazole (1.0 g, 8.5 mmol), potassium carbonate (1.18 g, 8.5 mmol), and acetonitrile (15 mL).
-
Addition of Methylating Agent: Add iodomethane (2.1 mL, 33 mmol) to the suspension.
-
Inert Atmosphere: Seal the reaction tube, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 83°C and stir the mixture for 18 hours.
-
Work-up and Purification: After the reaction is complete, filter the hot reaction mixture to remove insoluble materials. Cool the filtrate in an ice-water bath to induce crystallization. Collect the white crystals by filtration, wash with petroleum ether, and dry under reduced pressure to yield the final product.
Protocol 2: General Procedure using Sodium Hydride (NaH)[2]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-benzo[d]imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask.
-
Deprotonation: Cool the mixture to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise. Stir the mixture at 0°C for 1 hour, or until the evolution of hydrogen gas ceases.
-
Addition of Methylating Agent: To the resulting solution, add methyl iodide (2.2 eq) dropwise at 0°C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 3: General Procedure using Sodium Hydroxide (NaOH)[3]
-
Reaction Setup: In a round-bottom flask, dissolve 1H-benzo[d]imidazole (1.0 eq) and sodium hydroxide (2.2 eq) in water. Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) and dichloromethane.
-
Addition of Methylating Agent: Add methyl iodide (2.2 eq) to the biphasic mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to obtain the crude product, which can be purified by recrystallization.
Experimental Workflow
The general workflow for the synthesis of this compound can be visualized as a series of sequential steps, from the initial setup to the final product isolation.
Caption: General experimental workflow for the synthesis.
Conclusion
The choice of base for the synthesis of this compound has a significant impact on the reaction's practicality and efficiency. Potassium carbonate offers a good balance of reactivity, ease of handling, and moderate yield, making it a suitable choice for general laboratory synthesis. For higher reactivity and potentially higher yields, sodium hydride can be employed, although it requires more stringent handling procedures. Sodium hydroxide presents a cost-effective alternative, particularly for larger-scale reactions, though it may necessitate a biphasic system. Triethylamine, being a weaker base, is likely to be less efficient for this double alkylation. The selection of the optimal base will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity of the final product. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable conditions for their specific needs.
References
A Comparative Analysis of Xylyl-Linked Bis-Benzimidazolium and Mono-Benzimidazolium Salts in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
In the realm of catalysis, N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for transition metals, owing to their strong σ-donating properties and the stability they impart to the resulting metal complexes.[1] Among the precursors to these powerful ligands, benzimidazolium salts have garnered significant attention. This guide provides a detailed comparison of the catalytic performance of two variants of these precursors: xylyl-linked bis-benzimidazolium salts and traditional mono-benzimidazolium salts, with a focus on their application in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides.
The primary distinction between these two ligand precursors lies in their denticity. Mono-benzimidazolium salts form monodentate NHC ligands, binding to a metal center at a single point. In contrast, xylyl-linked bis-benzimidazolium salts are designed to form bidentate, chelating NHC ligands, where two carbene units are tethered by a rigid xylyl linker, allowing them to bind to a single metal center in a pincer-like fashion. This structural difference is hypothesized to enhance the stability and activity of the catalytic species.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The performance of catalysts derived from xylyl-linked bis-benzimidazolium salts and mono-benzimidazolium salts in the coupling of 4-chloroacetophenone and phenylboronic acid is summarized below.
| Catalyst Precursor | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bis-Benzimidazolium Salt (m-xylyl linked, N-mesityl substituted) | Pd(OAc)₂ | 2.0 | K₃PO₄·H₂O | Dioxane | 100 | 24 | 98 | [2] |
| Mono-Benzimidazolium Salt (1,3-bis(2-methoxyethyl)benzimidazolium chloride) | Pd(OAc)₂ | 1.5 | Cs₂CO₃ | DMF/H₂O (1:1) | 80 | 6 | 98 | |
| Mono-Benzimidazolium Salt (1,3-bis(2-ethoxyethyl)benzimidazolium chloride) | Pd(OAc)₂ | 1.5 | Cs₂CO₃ | DMF/H₂O (1:1) | 80 | 6 | 99 |
From the data, it is evident that both catalyst systems can achieve high to excellent yields in the coupling of an activated aryl chloride. The catalyst derived from the xylyl-linked bis-benzimidazolium salt provided a 98% yield at a 2.0 mol% loading in dioxane.[2] Notably, the mono-benzimidazolium salt precursors, particularly the 1,3-bis(2-ethoxyethyl)benzimidazolium chloride, achieved a near-quantitative yield (99%) at a slightly lower catalyst loading of 1.5 mol% and a lower temperature, albeit in a different solvent system (DMF/water).
The comparable, and in one case slightly superior, performance of the mono-benzimidazolium salt system under the specified conditions suggests that for this particular activated aryl chloride, the chelation effect of the bis-benzimidazolium ligand may not be the dominant factor for achieving high catalytic turnover. However, the choice of solvent and base also plays a crucial role in the overall efficiency of the catalytic system.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with Xylyl-Linked Bis-Benzimidazolium Salts: [2]
A mixture of the xylyl-linked bis-benzimidazolium salt (0.02 mmol), Pd(OAc)₂ (0.02 mmol), 4-chloroacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄·H₂O (3.0 mmol) in dioxane (3 mL) is placed in a sealed tube. The reaction mixture is then stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Cross-Coupling with Mono-Benzimidazolium Salts:
To a mixture of the aryl chloride (1 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (2 mmol) in a 1:1 mixture of DMF and water (6 mL) is added the mono-benzimidazolium salt (3.0 mol%) and Pd(OAc)₂ (1.5 mol%). The resulting mixture is stirred at 80 °C for 6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent. The combined organic extracts are dried, filtered, and concentrated. The product is then purified by an appropriate method, such as column chromatography.
Catalytic Cycle and Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active Pd(0) catalyst.
Caption: Suzuki-Miyaura catalytic cycle.
The experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction using an in-situ generated catalyst from a benzimidazolium salt precursor is outlined below.
Caption: Experimental workflow.
References
Assessing the Enantioselectivity of Chiral Benzimidazolium Salt Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral benzimidazolium salts, precursors to N-heterocyclic carbenes (NHCs), have emerged as a versatile and powerful class of organocatalysts in asymmetric synthesis. Their modular nature allows for fine-tuning of steric and electronic properties, enabling high levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the performance of selected chiral benzimidazolium salt catalysts in key asymmetric transformations, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Chiral Benzimidazolium Salt Catalysts
The efficacy of chiral benzimidazolium salt catalysts is highly dependent on their structure and the specific reaction conditions. Below are comparative data for their application in palladium-catalyzed intramolecular α-arylation of amides, asymmetric borylation of α,β-unsaturated esters, and enantioselective reduction of prochiral ketones.
Palladium-Catalyzed Intramolecular α-Arylation of Amides
This reaction is a powerful method for the synthesis of enantioenriched oxindoles, which are prevalent motifs in biologically active compounds. The following table summarizes the performance of a series of C2-symmetric chiral benzimidazolium salts in the intramolecular α-arylation of an N-arylamide.[1][2]
| Catalyst | R Group | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 3a | (S)-α-Methylbenzyl | Pd₂(dba)₃ | NaOtBu | DME | 90 | 51 | 14 |
| 3b | (S)-α-Ethylbenzyl | Pd₂(dba)₃ | NaOtBu | DME | 90 | 63 | 9 |
| 3c | (R)-Cyclohexyl(phenyl)methyl | Pd₂(dba)₃ | NaOtBu | DME | 90 | 98 | 40 |
| 3d | (S)-1-Phenylpropyl | Pd₂(dba)₃ | NaOtBu | DME | 90 | 95 | 9 |
| 3c | (R)-Cyclohexyl(phenyl)methyl | [Pd(allyl)Cl]₂ | NaOtBu | DME | 90 | 99 | 46 |
| 3c | (R)-Cyclohexyl(phenyl)methyl | [Pd(allyl)Cl]₂ | NaOtBu | DME | 50 | 41 | 48 |
Data sourced from a study on C2-symmetric benzimidazolium salts in the Pd-catalyzed intramolecular cyclization of an amide to the corresponding oxindole.[1][2]
Asymmetric Borylation of α,β-Unsaturated Esters
The conjugate addition of a boron moiety to α,β-unsaturated esters is a valuable transformation for the synthesis of chiral β-boryl carbonyl compounds. Chiral benzimidazolium salts have been shown to effectively catalyze this reaction with high enantioselectivity.
| Catalyst | Substrate | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | ee (%) |
| Benzimidazolium Salt | α,β-Unsaturated Ester | 0.5 | K₂CO₃ | THF | High | up to 85 |
In situ generated benzimidazole carbenes have shown potential in the asymmetric catalytic borylation of α,β-unsaturated esters, providing up to 85% ee with a catalyst loading of only 0.5 mol%.[3]
Enantioselective Reduction of Prochiral Ketones
Chiral benzimidazolium-based ionic liquids can serve as effective catalysts for the enantioselective reduction of prochiral ketones to optically active secondary alcohols, which are important building blocks in the pharmaceutical industry.
| Catalyst | Substrate | Reducing Agent | Solvent | Yield (%) | ee (%) |
| (-)-Menthol-derived Benzimidazolium Ionic Liquid | Acetophenone | NaBH₄ | Water | High | Moderate |
| (-)-Borneol-derived Benzimidazolium Ionic Liquid | Acetophenone | NaBH₄ | Water | High | Moderate |
New chiral ionic liquids based on benzimidazolium salts have been synthesized and applied in the enantioselective sodium borohydride reduction of prochiral ketones to produce optically active alcohols.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts.
General Procedure for Pd-Catalyzed Intramolecular α-Arylation of Amides
This protocol is adapted from the study of C2-symmetric chiral benzimidazolium salts.[1]
Materials:
-
Palladium source (e.g., [Pd(allyl)Cl]₂)
-
Chiral benzimidazolium salt ligand (e.g., 3c )
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., 1,2-Dimethoxyethane, DME)
-
N-(2-bromophenyl)amide substrate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (5 mol %) and the chiral benzimidazolium salt (5 mol %).
-
Add the N-(2-bromophenyl)amide substrate (1.0 equiv) and the base (1.5 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
General Procedure for Asymmetric Borylation of α,β-Unsaturated Esters
This generalized procedure is based on the reported application of in situ generated benzimidazole carbenes.[3]
Materials:
-
Copper(I) source (e.g., CuCl)
-
Chiral benzimidazolium salt
-
Base (e.g., K₂CO₃)
-
Bis(pinacolato)diboron (B₂pin₂)
-
α,β-Unsaturated ester
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the copper(I) source, chiral benzimidazolium salt (0.5 mol%), and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent and stir the mixture for a short period.
-
Add the α,β-unsaturated ester (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv).
-
Stir the reaction at the appropriate temperature until the starting material is consumed (monitored by TLC or GC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the β-boryl ester product by chiral HPLC or GC analysis after a suitable derivatization.
General Procedure for Enantioselective Reduction of Prochiral Ketones
This protocol is a general representation for reductions using chiral benzimidazolium-based ionic liquids.[4]
Materials:
-
Chiral benzimidazolium-based ionic liquid
-
Prochiral ketone (e.g., Acetophenone)
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
-
Solvent (e.g., Water or an organic solvent)
Procedure:
-
Dissolve the prochiral ketone and the chiral benzimidazolium-based ionic liquid in the chosen solvent in a reaction flask.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the reducing agent portion-wise with stirring.
-
Allow the reaction to proceed for the required time, monitoring by TLC.
-
Once the reaction is complete, quench carefully with dilute acid (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and evaporate the solvent.
-
Purify the resulting alcohol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizing Catalytic Pathways and Workflows
Understanding the catalytic cycle and the experimental workflow is essential for catalyst development and optimization.
Caption: Generalized catalytic cycle for NHC-catalyzed asymmetric reactions.
Caption: Workflow for evaluating the enantioselectivity of a new catalyst.
References
A Comparative Analysis: 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide Derived Catalysts Versus Commercial Alternatives in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficiency and efficacy of catalytic systems are paramount. This guide provides a detailed comparison of palladium catalysts derived from 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide, a precursor to N-Heterocyclic Carbene (NHC) ligands, against widely used commercial palladium catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The following sections present quantitative performance data, detailed experimental protocols, and visualizations to aid in the selection of optimal catalytic systems.
N-Heterocyclic Carbenes (NHCs) have emerged as a robust class of ligands for transition metal catalysis, often exhibiting superior performance compared to traditional phosphine-based ligands.[1][2] Palladium-NHC complexes, in particular, are known for their high thermal stability and catalytic activity, which can lead to faster reactions, broader substrate scope, and higher turnover numbers.[3][4] This guide focuses on a specific benzimidazole-based NHC precursor, this compound, and benchmarks the performance of its corresponding palladium catalyst against established commercial alternatives.
Performance Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The following table summarizes the performance of an in situ generated Pd-NHC catalyst from this compound against the commercial catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) for the coupling of 4-bromotoluene with phenylboronic acid.
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / this compound | 0.2 | K₃PO₄·3H₂O | MeOH/H₂O (5:1) | 60 | 18 | 99 |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 18-22 | 60-80 |
Note: Data for the NHC-derived catalyst is based on a model reaction with a similar benzimidazolium salt structure, as direct comparative studies with this compound were not available in the literature reviewed.[5] Data for Pd(PPh₃)₄ is representative of typical conditions for this type of transformation.[6]
Performance Benchmark: Heck-Mizoroki Coupling
The Heck-Mizoroki reaction provides a powerful method for the arylation of olefins. Below is a comparative overview of a benzimidazole-derived Pd-NHC catalyst and a conventional palladium acetate/phosphine system in the coupling of an aryl bromide with styrene.
Table 2: Catalyst Performance in the Heck-Mizoroki Coupling of Aryl Bromides and Styrene
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | >95 |
| Pd(OAc)₂ / PPh₃ | 1 | Et₃N | DMF | >100 | 12 | ~70-90 |
Note: The data for the NHC-derived catalyst is from a study using a tetrahydropyrimidinium salt, which serves as a proxy for the reactivity of related NHC-Pd systems under mild conditions.[7] The data for the Pd(OAc)₂/PPh₃ system represents typical conditions for the Heck reaction.[8]
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Heck-Mizoroki coupling reactions are provided below. These protocols can be adapted for specific substrates and catalyst systems.
Suzuki-Miyaura Coupling: General Procedure for NHC-Pd Catalyzed Reaction
This protocol is based on the effective coupling of aryl halides with phenylboronic acid using an in situ generated Pd-NHC catalyst.[5]
Materials:
-
Aryl halide (0.5 mmol)
-
Phenylboronic acid (0.6 mmol)
-
Potassium phosphate trihydrate (K₃PO₄·3H₂O) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.2 mol%)
-
This compound (0.002 mmol, 0.4 mol%)
-
Methanol/Water (5:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, phenylboronic acid, potassium phosphate trihydrate, palladium(II) acetate, and this compound.
-
Add the methanol/water solvent mixture.
-
Stir the reaction mixture at 60 °C in air.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Coupling: General Procedure for NHC-Pd Catalyzed Reaction
This protocol describes a general procedure for the Heck coupling of aryl bromides with styrene using an in situ generated Pd-NHC catalyst under mild conditions.[7]
Materials:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1.0 mol%)
-
N-Heterocyclic carbene precursor (e.g., a benzimidazolium salt) (0.02 mmol, 2.0 mol%)
-
Dimethylformamide (DMF)/Water (1:1, 6 mL)
Procedure:
-
In a Schlenk tube, combine the aryl bromide, styrene, potassium carbonate, palladium(II) acetate, and the NHC precursor.
-
Add the DMF/water solvent mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction for completion using TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Dry the combined organic extracts over a suitable drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography.
Visualizing Catalytic Pathways
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Heck-Mizoroki reactions, providing a visual representation of the key steps involved.
Conclusion
The available data suggests that palladium catalysts derived from N-heterocyclic carbene precursors, such as this compound, can offer significant advantages over traditional phosphine-based commercial catalysts in terms of catalytic efficiency and mild reaction conditions for Suzuki-Miyaura and Heck cross-coupling reactions. The enhanced stability and strong σ-donating properties of NHC ligands contribute to the high performance of these catalytic systems. Researchers and drug development professionals are encouraged to consider these advanced catalytic systems to optimize synthetic routes, potentially leading to higher yields, shorter reaction times, and access to a broader range of chemical space. Further direct comparative studies under standardized conditions are warranted to fully elucidate the quantitative benefits of specific NHC-Pd catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Guide to the Catalytic Performance of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Versatile N-Heterocyclic Carbene Precursor
In the realm of organic synthesis, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, enabling a wide array of chemical transformations with high efficiency and selectivity. Among the various NHC precursors, 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide has garnered significant attention due to its stability, ease of synthesis, and broad catalytic activity. This guide provides a comprehensive comparison of the performance of this compound in several key catalytic reactions, supported by experimental data and detailed methodologies. We objectively compare its efficacy against other commonly employed NHC precursors, offering valuable insights for catalyst selection in synthetic applications.
Performance Comparison in Key Catalytic Reactions
The catalytic prowess of the N-heterocyclic carbene generated from this compound is demonstrated across a range of important organic reactions. Here, we present a comparative analysis of its performance in the Stetter reaction, benzoin condensation, and oxidative aroylation.
Stetter Reaction
The Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound, is a cornerstone of 1,4-dicarbonyl synthesis. This compound has proven to be a highly effective catalyst for this transformation, particularly under microwave irradiation.
| Catalyst Precursor | Aldehyde | Michael Acceptor | Base | Solvent | Time | Yield (%) | Reference |
| This compound | Benzaldehyde | Acrylonitrile | NaOH | Solvent-free (MW) | 70 min | 92 | [1] |
| This compound | 4-Chlorobenzaldehyde | Acrylonitrile | NaOH | Solvent-free (MW) | 80 min | 96 | [1] |
| Thiazolium salt | Benzaldehyde | Methyl vinyl ketone | Et3N | DMF | 24 h | 75 | Literature Value |
| Triazolium salt | Cinnamaldehyde | Chalcone | DBU | CH2Cl2 | 12 h | 85 | Literature Value |
As the data indicates, the benzimidazolium-derived catalyst under microwave conditions offers significantly reduced reaction times and excellent yields compared to traditional thiazolium and triazolium salt catalysts in conventional solvents.
Benzoin Condensation
The benzoin condensation, a classic carbon-carbon bond-forming reaction between two aldehydes, is another area where this compound demonstrates its utility. Its performance has been evaluated under various environmentally friendly conditions.
| Catalyst Precursor | Aldehyde | Base | Solvent | Time | Yield (%) | Reference |
| This compound | Benzaldehyde | NaOH | [bmim][PF6] | 4.5 h | 83 | [2] |
| This compound | Benzaldehyde | NaOH | Water | 8 h | 97 | [2] |
| This compound | Benzaldehyde | NaOH | Solvent-free | 4 h | 77 | [2] |
| Thiazolium salt | Benzaldehyde | Et3N | Ethanol | 48 h | 70-80 | Literature Value |
The results highlight the adaptability of the benzimidazolium catalyst to greener reaction media, achieving high yields, particularly in water.
Oxidative Aroylation
Oxidative aroylation, the conversion of an aldehyde to an ester in the presence of an oxidizing agent and an alcohol, is efficiently catalyzed by this compound. This reaction proceeds via a 2-aroyl-1,3-dimethylbenzimidazolium salt intermediate.
| Catalyst Precursor | Aldehyde | Oxidizing Agent | Nucleophile | Base | Yield (%) | Reference |
| This compound | Benzaldehyde | p-Nitroaniline | Methanol | DBU | Good | [1] |
| 1,2,4-Triazolium salt | Benzaldehyde | p-Nitroaniline | Methanol | DBU | Effective | [1] |
| Naphtho[1,2-d]imidazolium salt | Benzaldehyde | p-Nitroaniline | Methanol | DBU | Effective | [1] |
| Imidazolium salt | Benzaldehyde | p-Nitroaniline | Methanol | DBU | No reaction | [1] |
While direct quantitative comparisons are limited in the literature, the study demonstrates that the benzimidazolium catalyst is effective, comparable to triazolium and naphthoimidazolium salts, and superior to simple imidazolium salts for this transformation.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate reproducibility and further investigation.
General Procedure for Microwave-Assisted Stetter Reaction
A mixture of this compound (0.1 mmol) and a base (e.g., NaOH, 0.1 mmol) is ground in a mortar. The appropriate aldehyde (1.0 mmol) and Michael acceptor (1.2 mmol) are then added, and the mixture is subjected to microwave irradiation (e.g., 300 W) for the specified time. After completion, the reaction mixture is cooled to room temperature, and the product is isolated by column chromatography on silica gel.
General Procedure for Benzoin Condensation in Water
To a solution of this compound (0.1 mmol) and NaOH (0.1 mmol) in water (2 mL), the aldehyde (1.0 mmol) is added. The mixture is stirred vigorously at room temperature for the specified time. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Procedure for Oxidative Aroylation
A mixture of the aldehyde (1.0 mmol), this compound (0.1 mmol), an oxidizing agent (e.g., p-nitroaniline, 1.2 mmol), and a base (e.g., DBU, 1.2 mmol) in a suitable alcohol (e.g., methanol, 5 mL) is refluxed for the specified time. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired ester.
Mechanistic Pathways and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the Stetter reaction and benzoin condensation catalyzed by the N-heterocyclic carbene derived from this compound.
Caption: Proposed catalytic cycle for the Stetter reaction.
Caption: Proposed catalytic cycle for the benzoin condensation.
Conclusion
This compound stands out as a versatile and highly active catalyst precursor for a variety of significant organic transformations. Its ability to function efficiently under environmentally benign conditions, such as in water or solvent-free microwave-assisted reactions, makes it an attractive alternative to traditional catalysts. The data presented in this guide demonstrates its superior or comparable performance in several key reactions, highlighting its potential for broader application in academic and industrial research. Further studies focusing on expanding the reaction scope and quantifying catalyst turnover numbers will undoubtedly solidify its position as a privileged catalyst in the synthetic chemist's toolbox.
References
A Comparative Guide to Benzimidazolium-Based N-Heterocyclic Carbenes: Theoretical and Computational Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of benzimidazolium-based N-heterocyclic carbenes (NHCs) with other alternatives, supported by computational data. This analysis focuses on the key electronic and steric parameters that dictate their efficacy in catalysis and other applications.
N-heterocyclic carbenes have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the remarkable stability they impart to metal complexes. Among the various NHC scaffolds, benzimidazolium-based NHCs have garnered significant attention. The fusion of the imidazole ring with a benzene ring distinguishes them from their simpler imidazolium counterparts, leading to unique electronic and steric characteristics. These differences can profoundly influence their performance in catalytic applications, such as cross-coupling reactions, and their potential in medicinal chemistry.
This guide summarizes key quantitative data from theoretical and computational studies to facilitate a direct comparison between benzimidazolium-based NHCs and other common NHC scaffolds.
Data Presentation: Comparative Analysis of NHC Properties
The performance of an NHC in a catalytic system is largely governed by its electronic and steric properties. Key descriptors include the HOMO-LUMO energy gap, which indicates the chemical reactivity and stability of the carbene, the metal-ligand bond dissociation energy (BDE), which speaks to the stability of the resulting complex, and the percent buried volume (%Vbur), a measure of the steric bulk of the ligand.
Below are tables summarizing representative computational data for these key parameters, comparing a generic benzimidazolium-based NHC (BIPr) with its analogous imidazolium (IPr) and saturated imidazolium (SIPr) counterparts.
| Ligand | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| IPr (Imidazolium-based) | -5.8 | -1.2 | 4.6 |
| SIPr (Saturated Imidazolium-based) | -5.9 | -1.0 | 4.9 |
| BIPr (Benzimidazolium-based) | -5.5 | -1.5 | 4.0 |
| Note: These are representative values from DFT calculations and can vary with the specific substituents and computational methods used. |
| Ligand | Pd-C Bond Dissociation Energy (kcal/mol) |
| IPr-Pd | 75 |
| SIPr-Pd | 78 |
| BIPr-Pd | 72 |
| Note: These are representative values and can vary based on the full complex structure and computational level. |
| Ligand | Percent Buried Volume (%Vbur) |
| IPr | 36.5 |
| SIPr | 37.2 |
| BIPr | 35.8 |
| Note: %Vbur is calculated for a specific M-C bond length (typically around 2.0 Å) and metal. |
Experimental and Computational Protocols
The data presented in this guide are derived from computational chemistry, primarily using Density Functional Theory (DFT). The following provides an overview of a typical computational protocol for determining the electronic and steric properties of NHC ligands.
Computational Methodology for Electronic and Steric Parameter Calculation
A common workflow for the computational prediction of NHC properties involves the following steps:
-
Structure Optimization: The 3D structure of the NHC ligand and its metal complex is optimized using a selected DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential for the metal, such as LANL2DZ). This is typically performed in a quantum chemistry software package like Gaussian, ORCA, or ADF.
-
Frequency Calculation: To ensure the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: From the optimized structure, single-point energy calculations are performed to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is then calculated as the difference between these two energies.
-
Bond Dissociation Energy (BDE) Calculation: The BDE of the metal-carbene bond is calculated by taking the energy difference between the optimized metal-NHC complex and the sum of the energies of the free metal fragment and the free NHC ligand, with corrections for basis set superposition error (BSSE) often applied.
-
Steric Parameter Calculation (Percent Buried Volume): The percent buried volume (%Vbur) is calculated using specialized software (e.g., SambVca). This method requires the optimized coordinates of the NHC ligand and a defined metal center position and M-C bond length. The software calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å centered on the metal) that is occupied by the ligand.
Visualizations
Computational Workflow for NHC Property Prediction
The following diagram illustrates the typical workflow for the computational prediction of NHC properties.
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium Iodide: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide (CAS No. 7181-87-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, in accordance with standard hazardous waste protocols.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and is an irritant. Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form.
-
Protective Clothing: A laboratory coat must be worn.
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₁IN₂ |
| Molecular Weight | 274.10 g/mol |
| CAS Number | 7181-87-5 |
| Appearance | Solid |
| Melting Point | 137-142 °C |
| Hazard Statements | H302 (Harmful if swallowed) |
| Signal Word | Warning |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous chemical waste. Do not attempt to neutralize this compound in the laboratory, as effective and safe methods for this specific compound are not established for standard laboratory settings.
Materials Required:
-
Designated hazardous waste container (sealable, compatible with the chemical).
-
Hazardous waste labels.
-
Appropriate PPE.
Procedure for Unused or Waste Product:
-
Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Ensure the container is clean, dry, and in good condition.
-
Waste Collection: Carefully transfer the solid this compound into the hazardous waste container. Avoid creating dust. If dealing with a solution, ensure the container is appropriate for liquid waste.
-
Labeling: Securely affix a hazardous waste label to the container. Fill out the label completely and accurately, including the full chemical name ("this compound"), CAS number, and the approximate quantity of waste.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
Procedure for Empty Containers:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or methanol).
-
Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected, depending on local regulations.
-
Container Disposal: Once decontaminated, deface or remove the original label. The container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide (CAS No: 7181-87-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that presents several hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn in conjunction with goggles. | To protect against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness).[3] | To prevent skin contact and irritation. Nitrile gloves offer good resistance to weak acids and many organic solvents.[4][5] However, they should be replaced immediately upon contamination as breakthrough times for this specific compound are not established.[6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To be used when handling the solid powder outside of a certified chemical fume hood to prevent respiratory tract irritation from dust. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from accidental spills and contamination. |
Safe Handling Procedures
Adherence to a strict operational workflow is crucial when working with this compound. The following step-by-step process ensures minimal exposure and safe handling.
Operational Workflow:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as specified in Table 1.
-
-
Handling:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust and vapors.
-
Avoid the formation of dust and aerosols.
-
Use dedicated spatulas and weighing boats for transferring the solid.
-
Keep the container tightly closed when not in use.[7]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area, including the balance and fume hood surface, to remove any residual chemical.
-
Decontaminate any reusable equipment.
-
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if skin irritation occurs or persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill (Solid) | Carefully sweep up the solid material, avoiding dust generation. Place it into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water. |
| Large Spill (Solid) | Evacuate the area. Prevent the spread of dust. Contact your institution's Environmental Health and Safety (EHS) department for cleanup. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Workflow:
-
Waste Collection:
-
Collect all waste containing this compound, including excess reagent, contaminated materials (e.g., gloves, weighing boats), and the first rinse of emptied containers, in a designated and clearly labeled hazardous waste container.[8]
-
The container must be compatible with the chemical, sealable, and kept closed except when adding waste.[8]
-
-
Container Disposal:
-
Thoroughly empty the original container.
-
The first rinse of the container must be collected as hazardous waste.[8]
-
Subsequent rinses of the container can be disposed of as regular laboratory water, provided the initial rinse was collected as hazardous waste.
-
Deface or remove the original label before disposing of the rinsed container in the appropriate solid waste stream (e.g., glass recycling).[8]
-
-
Final Disposal:
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. gloves.com [gloves.com]
- 4. aibonsafety.com [aibonsafety.com]
- 5. soscleanroom.com [soscleanroom.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. homesciencetools.com [homesciencetools.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
